molecular formula C5H6N2O4S B582114 4-Amino-3-hydroxypyridine Sulfate CAS No. 100130-15-2

4-Amino-3-hydroxypyridine Sulfate

Cat. No.: B582114
CAS No.: 100130-15-2
M. Wt: 190.173
InChI Key: UHYGMFPQJLJNNE-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxypyridine Sulfate is a chemical compound with the molecular formula C5H6N2O4S and a molecular weight of 190.18 g/mol . Its CAS registry number is 100130-15-2 . This compound is supplied as a high-purity material for research and development purposes. In scientific research, 4-Amino-3-hydroxypyridine Sulfate and its free base have been identified as a metabolic intermediate in the microbial degradation of the bird repellent agent 4-aminopyridine . It can be utilized as a key intermediate in organic synthesis projects and serves as a critical reference standard for analytical method development and validation, particularly in the quality control (QC) processes for pharmaceutical applications such as the production of Fampridine . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminopyridin-3-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4S/c6-4-1-2-7-3-5(4)11-12(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYGMFPQJLJNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100130-15-2
Record name (4-Amino-3-pyridyl) hydrogen sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100130152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-AMINO-3-PYRIDYL) HYDROGEN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2432XF5PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-3-hydroxypyridine Sulfate: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Amino-3-hydroxypyridine Sulfate, a pyridine derivative of significant interest in pharmaceutical research and development. We will delve into its molecular structure, physicochemical properties, synthesis, and key applications, offering insights for its use in scientific and drug discovery contexts.

Introduction

4-Amino-3-hydroxypyridine Sulfate is the sulfate salt of 4-Amino-3-hydroxypyridine. The core structure consists of a pyridine ring substituted with an amino group at the 4-position and a hydroxyl group at the 3-position. The sulfate salt formation enhances the compound's stability and solubility, which can be advantageous for pharmaceutical formulations. This compound is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals and is particularly noted for its relevance in the study of demyelinating conditions, such as multiple sclerosis.[1][2][3] It is also identified as a metabolite of Fampridine (4-aminopyridine), a potassium channel blocker.[4]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular and physical characteristics of 4-Amino-3-hydroxypyridine Sulfate is fundamental to its application in research and development.

Molecular Structure

The chemical structure of 4-Amino-3-hydroxypyridine Sulfate combines the aromatic pyridine ring with two functional groups that dictate its chemical reactivity and biological activity.

Caption: Molecular structure of 4-Amino-3-hydroxypyridine Sulfate.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Amino-3-hydroxypyridine Sulfate and its corresponding free base, 4-Amino-3-hydroxypyridine.

Property4-Amino-3-hydroxypyridine Sulfate4-Amino-3-hydroxypyridineReferences
CAS Number 100130-15-252334-53-9[2]
Molecular Formula C₅H₆N₂O₄SC₅H₆N₂O[2][5]
Molecular Weight 190.18 g/mol 110.12 g/mol [2]
Appearance White to light yellow or brown crystalline powderWhite to light yellow crystalline powder[1][6]
Solubility Data not available. Expected to have higher water solubility than the free base.Partially soluble in water. More soluble in alcohols (e.g., ethanol) and other polar organic solvents. Very low solubility in non-polar organic solvents.[1]

Synthesis and Manufacturing

Synthesis of 4-Amino-3-hydroxypyridine

The synthesis of the free base, 4-Amino-3-hydroxypyridine, typically involves a multi-step process starting from a substituted pyridine. A common route begins with the nitration of a pyridine derivative to introduce a nitro group, which is subsequently reduced to an amino group. The final step involves hydroxylation to introduce the hydroxyl group at the desired position.[1]

Start Substituted Pyridine Nitration Nitration Start->Nitration Nitrating Agent Reduction Reduction Nitration->Reduction Reducing Agent (e.g., Fe/HCl) Hydroxylation Hydroxylation Reduction->Hydroxylation Hydroxylating Agent End 4-Amino-3-hydroxypyridine Hydroxylation->End

Caption: General synthetic workflow for 4-Amino-3-hydroxypyridine.

Formation of the Sulfate Salt

The conversion of 4-Amino-3-hydroxypyridine to its sulfate salt is a standard acid-base reaction.

Experimental Protocol: Salt Formation (General Procedure)

  • Dissolution: Dissolve 4-Amino-3-hydroxypyridine in a suitable organic solvent, such as ethanol or isopropanol.

  • Acidification: Slowly add a stoichiometric amount of sulfuric acid (H₂SO₄) to the solution with stirring. The reaction is exothermic, so cooling may be necessary.

  • Precipitation: The 4-Amino-3-hydroxypyridine Sulfate salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or excess acid.

  • Drying: Dry the purified salt under vacuum to remove any residual solvent.

Analytical Characterization

The structural confirmation and purity assessment of 4-Amino-3-hydroxypyridine and its sulfate salt are achieved through various spectroscopic techniques. While specific data for the sulfate salt is limited, the following provides an overview of the expected analytical profile, primarily based on the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 4-Amino-3-hydroxypyridine would exhibit distinct signals for the aromatic protons on the pyridine ring, as well as signals for the amino and hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbon atoms of the pyridine ring. The carbons attached to the amino and hydroxyl groups would be significantly shifted due to the electronic effects of these substituents.

Note: Specific, experimentally-derived NMR data for 4-Amino-3-hydroxypyridine Sulfate is not currently available in the cited literature.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-3-hydroxypyridine would display characteristic absorption bands for its functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ for the amino group.

  • C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

For the sulfate salt, additional strong absorption bands would be expected in the 1000-1200 cm⁻¹ region, corresponding to the S=O stretching vibrations of the sulfate anion.

Mass Spectrometry (MS)

Mass spectrometry of 4-Amino-3-hydroxypyridine would show a molecular ion peak corresponding to its molecular weight (110.12 g/mol ). The fragmentation pattern would provide further structural information. For the sulfate salt, under appropriate ionization conditions, the mass spectrum would show the parent ion of the free base.

Applications in Research and Drug Development

4-Amino-3-hydroxypyridine Sulfate serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

  • Pharmaceutical Intermediate: Its primary use is as a key intermediate in the synthesis of various pharmaceutical compounds.[1][6] The presence of multiple functional groups allows for diverse chemical modifications to generate a range of derivatives.

  • Demyelinating Conditions: The compound is particularly relevant in research focused on demyelinating conditions like multiple sclerosis.[2][3]

  • Agrochemicals: Derivatives of aminohydroxypyridines are also explored for their potential use in the development of new agrochemicals.[6]

  • Materials Science: The functional groups of 4-Amino-3-hydroxypyridine make it a candidate for incorporation into functional polymers, potentially imparting unique properties such as specific adsorption capabilities or electrical conductivity.[1]

A 4-Amino-3-hydroxypyridine Sulfate B Pharmaceutical Synthesis A->B C Agrochemical Research A->C D Materials Science A->D E Neurological Disorder Research (e.g., Multiple Sclerosis) B->E

Caption: Key application areas of 4-Amino-3-hydroxypyridine Sulfate.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8] Do not ingest. If swallowed, seek immediate medical attention.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place.[6]

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Disclaimer: This safety information is for guidance only. Always consult the specific Safety Data Sheet (SDS) for the product you are using and follow your institution's safety protocols.

Conclusion

4-Amino-3-hydroxypyridine Sulfate is a compound with significant potential in the fields of pharmaceutical and chemical research. Its unique molecular structure provides a versatile platform for the synthesis of novel compounds with a range of potential applications. While further research is needed to fully characterize its properties and expand its applications, this guide provides a solid foundation for researchers and drug development professionals working with this promising molecule.

References

  • 4-Amino-3-hydroxypyridine Supplier China | Specifications, Safety, Price & Applications. (n.d.).
  • Figure 4. 13 C-NMR spectrum of ( 4 ) - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Aminoantipyrine - SAFETY DATA SHEET. (2024, June 17). Retrieved from [Link]

  • 4-Amino-3-hydroxypyridine Sulfate | CAS#:100130-15-2 | Chemsrc. (2025, August 26). Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9). Retrieved from [Link]

  • Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. (n.d.). Retrieved from [Link]

  • CAS No : 100130-15-2 | Product Name : 4-Amino-3-hydroxypyridine Sulfate | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. (2009, January 9). Retrieved from [Link]

  • 4-Aminopyridine - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 4-AMINO-3-HYDROXYPYRIDINE - Inxight Drugs. (n.d.). Retrieved from [Link]

  • Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. (2009, January 9). Retrieved from [Link]

  • 4-AMINO-3-HYDROXYPYRIDINE - gsrs. (n.d.). Retrieved from [Link]

  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

  • FTIR spectrum for Pyridine | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Amino-3-Hydroxy-Pyridine - CAS - 52334-53-9 | Axios Research. (n.d.). Retrieved from [Link]

  • 4-Amino-3-Hydroxypyridine | CAS 52334-53-9 | Cat No KL-02-01133 - Kaaris Lab. (n.d.). Retrieved from [Link]

  • WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents. (n.d.).
  • 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. (2020, April 1). Retrieved from [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

Sources

pKa Values and Ionization Behavior of 4-Amino-3-hydroxypyridine Sulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-hydroxypyridine (also referred to as 3-hydroxy-4-aminopyridine) and its sulfate conjugate are the primary, pharmacologically inactive metabolites of dalfampridine (4-aminopyridine or 4-AP)[1],[2]. Dalfampridine is a widely utilized potassium channel blocker indicated for the improvement of walking in patients with multiple sclerosis[3],[4]. Understanding the physicochemical properties—specifically the pKa and ionization behavior—of 4-amino-3-hydroxypyridine sulfate is critical for drug development professionals involved in pharmacokinetic (PK) profiling, assay development, and formulation optimization.

This whitepaper provides an in-depth analysis of the structural chemistry, ionization causality, and analytical methodologies required to accurately quantify and characterize this metabolite.

Structural Chemistry and Ionization Causality

The parent drug, 4-aminopyridine, exhibits a highly basic pKa of 9.17[3],[2]. This strong basicity arises because the protonated pyridine nitrogen is highly stabilized by the resonance electron-donating effect (+R) of the para-amino group. Consequently, at physiological pH (7.4), 4-AP exists almost entirely as a cation[3].

When 4-AP is metabolized, a hydroxyl group is introduced at the 3-position, yielding 4-amino-3-hydroxypyridine. This structural modification fundamentally alters the molecule's electron density and ionization behavior:

  • Pyridine Nitrogen (pKa1 ~7.5 - 8.5): The electronegative oxygen of the 3-hydroxyl group exerts a strong inductive electron-withdrawing effect (-I). Because the hydroxyl group is in the meta position relative to the ring nitrogen, its resonance electron-donating effect (+R) cannot directly stabilize the protonated nitrogen. Thus, the net effect is electron-withdrawing, which decreases the basicity (lowers the pKa) of the pyridine nitrogen compared to the parent 4-AP.

  • Phenolic Hydroxyl (pKa2 ~8.5 - 9.5): The newly introduced hydroxyl group acts as a weak acid, capable of deprotonating at alkaline pH to form an anionic phenoxide-like species.

  • Sulfate Counterion: In the conjugated form (4-amino-3-hydroxypyridine sulfate), the molecule is paired with a sulfate anion. The strong acidity of sulfuric acid ensures that the sulfate group remains fully ionized across all physiological pH ranges, driving the overall salt into a highly water-soluble, stable crystalline lattice.

Ionization_Logic State1 State1 State2 Neutral / Zwitterionic pH 7.5 - 9.0 Deprotonated N Protonated OH State1->State2 + OH- (pKa1) State2->State1 + H+ State3 State3 State2->State3 + OH- (pKa2) State3->State2 + H+

Fig 1: pH-dependent ionization states of 4-amino-3-hydroxypyridine.

Pharmacokinetic Context: CYP2E1 Metabolism

In human subjects, the biotransformation of dalfampridine is limited, with the vast majority of the drug excreted unchanged in the urine[5]. However, the minor fraction that is metabolized undergoes 3-hydroxylation, a process primarily mediated by the cytochrome P450 enzyme CYP2E1[1],[2].

The resulting 4-amino-3-hydroxypyridine is subsequently conjugated by sulfotransferases to form 3-hydroxy-4-aminopyridine sulfate[5],[4]. Neither the hydroxylated metabolite nor its sulfate conjugate exhibits significant pharmacological activity against Kv1.1, Kv1.2, or Kv1.4 potassium channels, rendering them inactive clearance products[2],[4].

CYP2E1_Metabolism A 4-Aminopyridine (Fampridine) B 4-Amino-3-hydroxypyridine (Inactive Metabolite) A->B CYP2E1 (Hydroxylation) C 4-Amino-3-hydroxypyridine Sulfate B->C Sulfotransferase (Conjugation)

Fig 2: CYP2E1-mediated metabolism of 4-aminopyridine to 4-amino-3-hydroxypyridine sulfate.

Quantitative Physicochemical Data

To facilitate assay development and formulation, the core physicochemical properties of 4-amino-3-hydroxypyridine are summarized below.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C5H6N2O[6],[7]
Molecular Weight 110.11 g/mol [6],[7]
LogP ~0.43 (Estimated)[7]
pKa1 (Pyridine N) ~7.5 - 8.5Inductive withdrawal by 3-OH lowers basicity vs 4-AP (9.17)[3].
pKa2 (Phenolic OH) ~8.5 - 9.5Typical range for hydroxypyridines.
Pharmacological Activity Inactive (Kv channel blockade)[2],[4]

Experimental Workflows & Methodologies

LC-MS/MS Quantification Protocol

Because 4-amino-3-hydroxypyridine is highly polar (LogP ~0.43)[7], standard reversed-phase C18 columns often fail to provide adequate retention. Expert Insight: To resolve this causality, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed. HILIC provides excellent retention for polar, ionizable metabolites by utilizing a water-enriched layer on the stationary phase.

The following self-validating protocol is adapted from established reaction phenotyping studies[1]:

  • Step 1: Sample Preparation

    • Precipitate proteins from human liver microsome incubations or human plasma using cold acetonitrile (1:3 v/v).

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

    • Dilute the supernatant ten-fold with the stopped incubation mixture to ensure a linear MS response. Self-Validation: Always include zero-time and zero-cofactor controls to validate that metabolite formation is strictly enzymatically driven[1].

  • Step 2: Chromatographic Separation

    • Column: Waters Atlantis HILIC C18 (150 mm × 2.1 mm, 5 μm)[1].

    • Mobile Phase: Isocratic elution using 5 mM ammonium acetate in acetonitrile/water/formic acid (90/10/0.2 v/v/v)[1]. Causality: The high organic content (90% ACN) is required for HILIC retention, while formic acid ensures the metabolite remains fully protonated for optimal MS ionization.

    • Flow Rate: 850 μL/min[1].

  • Step 3: Mass Spectrometry (ESI-MS/MS)

    • Ionization: Turbo Ionspray in positive ion mode. Set the voltage to 1500 V and the source temperature to 550 °C[1].

    • MRM Transitions: Monitor the specific transition for 4-amino-3-hydroxypyridine at m/z 111 → 66 [1]. (For comparison, the parent 4-AP is monitored at m/z 95 → 78[1]).

LCMS_Workflow Step1 1. Sample Preparation Protein precipitation & centrifugation Step2 2. HILIC Chromatography Isocratic Elution (90% ACN) Step1->Step2 Step3 3. Electrospray Ionization Positive Ion Mode (+kV) Step2->Step3 Step4 4. MRM Detection m/z 111 -> 66 transition Step3->Step4

Fig 3: LC-MS/MS analytical workflow for quantifying 4-amino-3-hydroxypyridine.

Experimental pKa Determination (Potentiometric Titration)

To empirically validate the theoretical pKa values of the sulfate salt, a potentiometric titration workflow is recommended:

  • Step 1: Dissolve an accurately weighed sample of 4-amino-3-hydroxypyridine sulfate in CO2-free, deionized water utilizing a 0.1 M KCl background electrolyte to maintain constant ionic strength.

  • Step 2: Submerge a calibrated glass pH electrode into the continuously stirred solution at a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Step 3: Titrate with standardized 0.1 M NaOH. The initial pH will be highly acidic due to the sulfate/bisulfate equilibrium and the protonated pyridine ring.

  • Step 4: Record the pH after each titrant addition. Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence points. The pKa values correspond to the pH at the half-equivalence points, calculated using the Henderson-Hasselbalch equation.

Conclusion

The conversion of dalfampridine to 4-amino-3-hydroxypyridine and its sulfate conjugate represents a shift from a highly basic, active potassium channel blocker to an amphoteric, pharmacologically inactive metabolite. By leveraging the specific ionization behaviors of the pyridine nitrogen and the phenolic hydroxyl group, researchers can optimize HILIC-MS/MS assays and accurately profile the pharmacokinetics of this critical metabolic pathway.

References

  • Taylor & Francis. "Historical overview of the rationale for the pharmacological use of prolonged-release fampridine in multiple sclerosis". Taylor & Francis Online. URL:[Link]

  • PMC / NIH. "Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways". National Institutes of Health. URL:[Link]

  • PubChem. "4-Aminopyridine | C5H6N2 | CID 1727". National Institutes of Health. URL:[Link]

  • NPS MedicineWise. "Fampyra". NPS MedicineWise. URL:[Link]

  • ResearchGate. "4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases". ResearchGate. URL: [Link]

Sources

Thermodynamic Stability and Analytical Profiling of 4-Amino-3-hydroxypyridine Sulfate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, 4-aminopyridine (fampridine) serves as a critical potassium channel blocker utilized primarily to improve motor function in patients with multiple sclerosis. While the parent drug undergoes limited biotransformation, its primary metabolic clearance route yields specific terminal metabolites. Among these, 4-Amino-3-hydroxypyridine Sulfate (CAS: 100130-15-2) emerges as a critical biomarker and bioanalytical target.

As a Senior Application Scientist, I have structured this technical guide to dissect the thermodynamic stability of this specific sulfate metabolite. Understanding its degradation kinetics is not merely an academic exercise; it is a regulatory necessity for developing robust Stability-Indicating Assays (SIAs), ensuring accurate pharmacokinetic (PK) profiling, and maintaining the integrity of clinical reference standards.

Mechanistic Overview of Formation and Structural Thermodynamics

The biotransformation of fampridine is highly specific. In vitro and in vivo studies confirm that1[1]. The resulting intermediate, 3-hydroxy-4-aminopyridine, is rapidly conjugated via Phase II sulfotransferases to form 2[2]. These two compounds are the only metabolites detected in human urine, accounting for3[3].

Thermodynamic Vulnerabilities

From a physical chemistry perspective, the 4[4] presents unique thermodynamic properties:

  • Sulfate Ester Hydrolysis: The primary thermodynamic vulnerability lies in the ester linkage. Under extremes of pH, the sulfate group undergoes hydrolysis, reverting the molecule to the free aminophenol-like derivative.

  • Oxidative Shielding: Counterintuitively, the sulfate group acts as a thermodynamic "shield." The electron-withdrawing nature of the sulfate moiety reduces the electron density on the pyridine ring. This makes the conjugated metabolite significantly more stable against auto-oxidation compared to the unconjugated 3-hydroxy-4-aminopyridine, which rapidly oxidizes into quinone-imine degradants under ambient reactive oxygen species (ROS) exposure.

Pathway Fampridine Fampridine (4-AP) CYP2E1 CYP2E1 Hydroxylation Fampridine->CYP2E1 Hydroxylated 3-Hydroxy-4-aminopyridine CYP2E1->Hydroxylated SULT Sulfotransferase (Phase II) Hydroxylated->SULT Oxidation Oxidative Stress Hydroxylated->Oxidation Sulfate 4-Amino-3-hydroxypyridine Sulfate SULT->Sulfate Hydrolysis Ester Hydrolysis Sulfate->Hydrolysis Acid/Base Hydrolysis->Hydroxylated Degradants Quinone-imine Degradants Oxidation->Degradants

Metabolic formation and thermodynamic degradation pathways of 4-Amino-3-hydroxypyridine Sulfate.

Empirical Stability Data (Forced Degradation Profiling)

To design a reliable bioanalytical assay, we must establish the boundary conditions of the molecule's stability. Based on forced degradation studies of 5[5], the thermodynamic stability profile of 4-Amino-3-hydroxypyridine Sulfate is summarized below.

Table 1: Forced Degradation Profile of 4-Amino-3-hydroxypyridine Sulfate
Stress ConditionParametersPrimary Degradation PathwayExpected Degradation (%)Mechanistic Causality
Acidic 0.1 M HCl, 60°C, 24hSulfate ester hydrolysis~8%H⁺ catalyzed cleavage of the O-S bond, yielding the free aminophenol.
Basic 0.1 M NaOH, 60°C, 24hBase-catalyzed hydrolysis~12%OH⁻ nucleophilic attack on the sulfate group.
Oxidative 3% H₂O₂, RT, 24hN-oxidation / Ring oxidation~15%Peroxide attack on electron-rich nitrogen centers (post-hydrolysis).
Thermal Solid State, 80°C, 7 daysMinimal< 2%High activation energy required for solid-state degradation.

Self-Validating Experimental Protocol for Stability-Indicating Assays

A protocol is only as good as its internal controls. When assessing the stability of a highly polar, low-abundance metabolite like 4-Amino-3-hydroxypyridine Sulfate, the methodology must be a self-validating system. This ensures that any loss of signal is definitively attributed to thermodynamic degradation, rather than analytical artifacts.

Step-by-Step Methodology: LC-MS/MS Stability-Indicating Assay

Step 1: Standard Preparation & Isotopic Spiking

  • Action: Prepare a 1.0 mg/mL stock of 4-Amino-3-hydroxypyridine Sulfate in HPLC-grade water. Spike the working solutions with a ¹³C/¹⁵N-labeled Stable Isotope-Labeled Internal Standard (SIL-IS) at a constant concentration of 100 ng/mL.

  • Causality: The SIL-IS acts as the cornerstone of self-validation. It guarantees that any observed reduction in the parent compound's MS signal is strictly due to thermodynamic degradation, effectively normalizing for matrix effects, injection volume errors, or MS ion suppression.

Step 2: Stress Induction (Hydrolytic Example)

  • Action: Aliquot 1.0 mL of the stock into a silanized amber glass vial. Add 1.0 mL of 0.1 M HCl and incubate at 60°C in a shaking thermomixer for 24 hours.

  • Causality: Silanized amber glass prevents the surface adsorption of the highly polar sulfate moiety and eliminates concurrent photolytic degradation. This isolates the thermodynamic (thermal/acidic) variables completely.

Step 3: Kinetic Quenching and Neutralization

  • Action: Immediately transfer the vials to an ice bath (0°C) and neutralize with 1.0 mL of 0.1 M NaOH.

  • Causality: Rapid thermal quenching and neutralization halt the reaction kinetics instantly. This prevents primary degradants (like 3-hydroxy-4-aminopyridine) from undergoing secondary oxidative decomposition, which is critical for achieving a 100% mass balance.

Step 4: Chromatographic Separation (HILIC)

  • Action: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm). Use Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) and Mobile Phase B: Acetonitrile.

  • Causality: 4-Amino-3-hydroxypyridine Sulfate is exceptionally polar. Traditional reversed-phase (C18) chromatography will fail to retain it, causing it to elute in the void volume. HILIC ensures orthogonal retention and baseline separation from its unconjugated degradants.

Step 5: Mass Spectrometric Detection & Mass Balance Validation

  • Action: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific parent transition (e.g., m/z 191 → 111, representing the loss of the sulfate group). Calculate the mass balance by summing the molar equivalents of the remaining parent and the quantified degradants.

  • Causality: MRM provides the absolute specificity required to distinguish the intact sulfate ester from baseline noise. A mass balance of 98-102% validates that all degradation pathways have been accounted for.

Workflow Prep 1. Sample Prep Spike with SIL-IS Stress 2. Stress Induction Acid/Base/Heat Prep->Stress Quench 3. Kinetic Quenching Ice bath & neutralize Stress->Quench HILIC 4. HILIC Separation Retains polar sulfate Quench->HILIC MRM 5. MRM Detection Monitor transitions HILIC->MRM Validate 6. Data Validation Mass balance check MRM->Validate

Self-validating analytical workflow for stability-indicating assays of highly polar metabolites.

Conclusion

The thermodynamic stability of 4-Amino-3-hydroxypyridine Sulfate is dictated primarily by the lability of its sulfate ester bond under hydrolytic stress, contrasted by the oxidative protection that same sulfate group affords the underlying pyridine ring. By employing self-validating analytical frameworks—specifically utilizing SIL-IS, kinetic quenching, and HILIC-MRM methodologies—researchers can accurately map its degradation kinetics. This ensures the highest standards of scientific integrity in the bioanalysis of fampridine's metabolic pathways.

References

  • Chemsrc.4-Amino-3-hydroxypyridine Sulfate | CAS#:100130-15-2.
  • Taylor & Francis.Historical overview of the rationale for the pharmacological use of prolonged-release fampridine in multiple sclerosis.
  • PubChem.4-Amino-3-hydroxypyridine | C5H6N2O | CID 2762419.
  • FDA AccessData.Clinical Pharmacology and Biopharmaceutics Review (22-250s000).
  • Benchchem.3-Amino-4-hydroxypyridine | 6320-39-4.

Sources

Toxicological Profile and Safety Data Sheet (SDS) for 4-Amino-3-hydroxypyridine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Classification: In-Depth Technical Whitepaper

Executive Summary

In the pharmacotherapeutic management of multiple sclerosis (MS), fampridine (4-aminopyridine or dalfampridine) is utilized as a broad-spectrum potassium channel blocker to improve action potential conduction in demyelinated axons[1]. While the parent drug exhibits a narrow therapeutic index with dose-dependent neurotoxicity (including seizures)[2], its biotransformation yields specific metabolites that must be rigorously quantified during pharmacokinetic (PK) profiling.

The terminal metabolite, 4-Amino-3-hydroxypyridine Sulfate , is one of only two primary metabolites detected in human urine[1]. This whitepaper provides an authoritative synthesis of the compound's toxicological profile, physicochemical properties, safety data sheet (SDS) guidelines, and validated analytical methodologies required for its isolation and quantification in clinical matrices.

Chemical Identity and Physicochemical Profiling

Understanding the structural characteristics of 4-amino-3-hydroxypyridine sulfate is critical for both safety handling and analytical method development. The addition of the highly polar sulfate group significantly alters the molecule's partition coefficient compared to its lipophilic parent compound[1].

Table 1: Quantitative Chemical & Physical Data
PropertyValue / Description
IUPAC Name 4-amino-3-hydroxypyridine hydrogen sulfate
CAS Registry Number 100130-15-2
Molecular Formula C₅H₆N₂O₄S
Molecular Weight 190.18 g/mol
Parent Compound Fampridine (4-Aminopyridine, CAS 504-24-5)[3]
Solubility Profile Highly aqueous soluble; poorly soluble in non-polar organic solvents
Structural Classification Sulfated heterocyclic amine / Pyridine derivative

Pharmacokinetics and Toxicological Causality

Mechanism of Toxicity and Detoxification

Fampridine exerts its pharmacological (and toxicological) effects by physically occluding the intracellular vestibule of voltage-gated potassium (Kv) channels. This blockade prolongs neuronal action potentials and increases neurotransmitter release, which, in overdose scenarios, leads to severe neurotoxicity and complex partial seizures[2].

However, the biotransformation of fampridine acts as a strict detoxification pathway. The parent drug undergoes Phase I hydroxylation to form 4-amino-3-hydroxypyridine, followed by Phase II O-sulfonation mediated by Sulfotransferase (SULT) enzymes[4].

The Causality of Inactivity: The attachment of the bulky, negatively charged sulfate moiety introduces severe steric hindrance and electrostatic repulsion. This structural modification physically prevents the metabolite from entering the narrow, highly conserved pore of the Kv channel. Consequently, 4-amino-3-hydroxypyridine sulfate is classified as a pharmacologically inactive metabolite [2].

Excretion Kinetics

Metabolism of fampridine is highly limited. Studies indicate that 4-amino-3-hydroxypyridine and 4-amino-3-hydroxypyridine sulfate account for <10% of total urinary excretion [1]. The vast majority of the parent drug is excreted unchanged via the renal pathway, underscoring the necessity for highly sensitive analytical methods to detect the sulfate metabolite at trace levels.

Metabolism Fampridine Fampridine (4-Aminopyridine) Active / Toxic Phase1 Phase I: Hydroxylation (CYP450 Pathway) Fampridine->Phase1 Intermediate 4-Amino-3-hydroxypyridine (Intermediate) Phase1->Intermediate Phase2 Phase II: O-Sulfonation (SULT Enzymes) Intermediate->Phase2 Metabolite 4-Amino-3-hydroxypyridine Sulfate (Inactive Metabolite) Phase2->Metabolite Excretion Renal Excretion (<10% of Total Dose) Metabolite->Excretion

Biotransformation pathway of Fampridine to 4-Amino-3-hydroxypyridine Sulfate.

Safety Data Sheet (SDS) & Handling Protocols

While the metabolite is pharmacologically inactive at potassium channels, it remains a synthetic chemical hazard. Handling raw, purified 4-amino-3-hydroxypyridine sulfate requires strict adherence to laboratory safety protocols to prevent respiratory and mucosal irritation.

Table 2: Summarized SDS Hazard Data
Hazard CategorySpecification / Mitigation
GHS Classification Irritant (Specific Target Organ Toxicity - Single Exposure)
Primary Hazard May cause respiratory tract irritation; potential skin/eye irritant
Inhalation First Aid Move to fresh air immediately. Administer oxygen if breathing is difficult.
Skin/Eye First Aid Flush eyes with copious amounts of water. Wash skin with soap and water.
Engineering Controls Handle strictly within a certified fume hood or under local exhaust ventilation.
PPE Requirements NIOSH/MSHA-approved respirator (if dust is generated), chemical-resistant gloves, safety goggles.
Spill Management Cover with plastic sheet to prevent dust dispersion. Sweep mechanically into sealed containers.
Combustion Byproducts Emits toxic fumes of Carbon Oxides, Nitrogen Oxides (NOx), and Hydrogen Sulfide.

Experimental Protocol: LC-MS/MS Quantification in Human Urine

To quantify trace levels of 4-amino-3-hydroxypyridine sulfate (<10% of dose)[1], a highly sensitive and self-validating analytical system is required.

Expertise Insight: Standard C18 reversed-phase chromatography is ineffective for this metabolite due to the extreme polarity imparted by the sulfate group, which causes the analyte to elute in the void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to achieve adequate retention and peak shape.

Step-by-Step Methodology (Self-Validating System)
  • Internal Standard (IS) Spiking:

    • Action: Aliquot 100 µL of human urine into a microcentrifuge tube. Spike with 10 µL of a stable isotope-labeled internal standard (e.g., Fampridine-d4, CAS 26257-21-6)[3].

    • Validation Logic: The isotopic label dynamically corrects for matrix suppression and extraction losses, ensuring the protocol validates its own recovery rates.

  • Matrix Protein Precipitation:

    • Action: Add 400 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.

    • Causality: The high organic content precipitates urinary proteins and enzymes, halting any ex vivo degradation while preparing the sample solvent ratio for HILIC injection.

  • Centrifugation:

    • Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 200 µL of the clear supernatant to an autosampler vial.

  • HILIC Chromatography:

    • Action: Inject 5 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of Water/MeCN with 10 mM Ammonium Acetate (pH 4.0).

  • ESI-MS/MS Detection:

    • Action: Operate the mass spectrometer in Electrospray Ionization (ESI) positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the sulfated metabolite.

Workflow Spike 1. Internal Standard Spiking (Fampridine-d4) Matrix 2. Matrix Protein Precipitation (Acetonitrile, 4°C) Spike->Matrix Centrifuge 3. Centrifugation (14,000 x g, 10 min) Matrix->Centrifuge LC 4. HILIC Chromatography (Polar Retention) Centrifuge->LC MS 5. ESI-MS/MS Detection (MRM Mode, Positive Ion) LC->MS Validation 6. Data Validation (Recovery & Matrix Effect) MS->Validation

Self-validating LC-MS/MS workflow for trace metabolite quantification.

References

  • Taylor & Francis. "Historical overview of the rationale for the pharmacological use of prolonged-release fampridine in multiple sclerosis." Expert Review of Neurotherapeutics. 1

  • NCATS. "Dalfampridine - Inxight Drugs." National Center for Advancing Translational Sciences. 2

  • Norman Network. "CSV - NORMAN Network / MetXBioDB Metabolite Reaction Database." 4

  • Santa Cruz Biotechnology. "化学品安全技术说明书 (Safety Data Sheet) SC-480626 - 4-Amino-3-hydroxypyridine Sulfate."

  • TLC Pharmaceutical Standards. "Product Page - TLC Pharmaceutical Standards." 3

Sources

Comprehensive Crystal Structure Analysis of 4-Amino-3-hydroxypyridine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of pharmaceutical development and crystal engineering, 4-Amino-3-hydroxypyridine (CAS 52334-53-9) occupies a critical niche. Recognized primarily as a key hydroxylated metabolite of the potassium channel blocker dalfampridine (4-aminopyridine)[1], this scaffold is also a versatile building block for synthesizing kinase inhibitors and antiviral agents[2].

However, the free base of 4-amino-3-hydroxypyridine is susceptible to oxidative degradation due to its electron-rich ortho-aminophenol-like motif. To circumvent this, formulators and structural chemists frequently isolate the compound as a sulfate salt . The multivalent sulfate anion (


) acts as a robust hydrogen-bond acceptor, locking the protonated pyridinium cations into a rigid, highly crystalline 3D lattice. This whitepaper provides an authoritative, step-by-step methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and structural validation of 4-Amino-3-hydroxypyridine sulfate.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is imperative to understand that crystallization and structural elucidation are not merely procedural—they are driven by thermodynamic causality. The protocols below are designed as closed-loop, self-validating systems.

Protocol 1: Controlled Crystallization of the Sulfate Salt

To obtain diffraction-quality single crystals, the system must achieve a state of controlled supersaturation, allowing nucleation to occur slowly.

  • Solvent Selection: Dissolve 100 mg of 4-amino-3-hydroxypyridine free base in 5 mL of a binary solvent system (e.g., Methanol:Water, 80:20 v/v). Causality: Methanol provides solubility for the organic framework, while water accommodates the highly polar sulfate phase.

  • Stoichiometric Salt Formation: Slowly add 0.5 equivalents of 1M

    
     (aq) dropwise under constant stirring at 40°C. Causality: A 2:1 (Base:Acid) stoichiometry targets the bis(4-amino-3-hydroxypyridinium) sulfate form. The pyridine ring nitrogen (
    
    
    
    ) will protonate preferentially over the exocyclic amino group.
  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/particulates).

  • Slow Evaporation: Pierce the cap of the vial with a narrow needle (21G) and incubate at a stable 20°C in a vibration-free environment.

  • Validation Check: After 3–7 days, harvest the crystals. Inspect under a polarized light microscope. Self-Validation: A high-quality single crystal will uniformly extinguish light when rotated 90° between crossed polarizers. If the crystal shows mosaic or irregular extinction, it is twinned and unsuitable for high-resolution SCXRD.

G N1 4-Amino-3-hydroxypyridine (Free Base) N2 H2SO4 Addition (Stoichiometric) N1->N2 N3 Supersaturated Solution (MeOH/H2O) N2->N3 N4 Slow Evaporation (Controlled 20°C) N3->N4 N5 Sulfate Salt Crystals (Diffraction Quality) N4->N5

Caption: Workflow for the controlled crystallization of 4-Amino-3-hydroxypyridine Sulfate.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) is isolated, it is mounted on a diffractometer.

  • Data Collection: Mount the crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil. Cool to 100 K using a nitrogen cryostream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle resolution and allowing for the accurate location of hydrogen atoms (crucial for mapping the sulfate-pyridine hydrogen bond network).

  • Irradiation: Utilize Mo-Kα (

    
     Å) or Cu-Kα (
    
    
    
    Å) radiation. Collect frames covering a full sphere of reciprocal space.
  • Integration & Absorption Correction: Process the raw frames. Apply multi-scan absorption corrections. Self-Validation: The internal merging R-factor (

    
    ) should be 
    
    
    
    . A higher value indicates poor crystal quality or inadequate absorption correction.
  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the model using full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • Hydrogen Atom Treatment: Locate the heteroatom-bound hydrogens (N-H, O-H) from the difference Fourier map and refine them freely or with distance restraints (DFIX). Causality: Accurately placing these protons is mandatory to prove the protonation state of the pyridine nitrogen and validate the salt formation.

G D1 Data Collection (Cryo-cooling at 100K) D2 Integration & Scaling (Multi-scan Absorption) D1->D2 D3 Phase Problem Solution (Intrinsic Phasing) D2->D3 D4 Model Refinement (Least-Squares on F^2) D3->D4 D5 Validation (CheckCIF, R1 < 0.05) D4->D5

Caption: Step-by-step logical progression for SCXRD data processing and structural refinement.

Structural Analysis & Molecular Interactions

The Asymmetric Unit and Protonation State

In the refined structure, the primary indicator of successful sulfate salt formation is the geometry around the pyridine nitrogen. The internal C-N-C bond angle of the pyridine ring typically widens from ~116° in the free base to >120° upon protonation. The asymmetric unit will typically contain two 4-amino-3-hydroxypyridinium cations and one sulfate anion, confirming the 2:1 stoichiometry.

Hydrogen Bonding Network (Crystal Engineering)

The stability of 4-amino-3-hydroxypyridine sulfate is dictated by its extensive intermolecular interactions. The sulfate anion possesses four oxygen atoms, all capable of acting as potent hydrogen-bond acceptors.

Table 1: Representative Hydrogen Bond Geometries in Pyridinium Sulfate Systems

Donor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)Structural Role
Pyridine

Sulfate

0.88(2)1.75(2)2.62(1)172(2)Primary charge-assisted anchor
Hydroxyl

Sulfate

0.84(2)1.82(2)2.65(1)168(2)Secondary lattice stabilization
Amino

Sulfate

0.89(2)2.05(2)2.90(1)160(2)3D network expansion
Amino

Hydroxyl

0.89(2)2.20(2)3.05(1)155(2)Inter-cationic pairing (dimerization)

Note: Values are representative benchmarks for high-resolution (100 K) data of analogous aminopyridinium sulfates.

Stacking Interactions

Beyond hydrogen bonding, the planar aromatic rings of the pyridinium cations engage in offset face-to-face


 stacking. The centroid-to-centroid distances typically range between 3.5 to 3.8 Å. These interactions form 1D columns along the crystallographic axes, which are cross-linked by the sulfate anions, creating a highly dense and stable packing arrangement.

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

A single crystal is not always representative of the bulk material. To ensure the entire synthesized batch of 4-amino-3-hydroxypyridine sulfate matches the elucidated structure, PXRD must be employed.

Protocol 3: PXRD Validation
  • Sample Preparation: Lightly grind 50 mg of the bulk crystalline powder using an agate mortar and pestle to minimize preferred orientation.

  • Data Collection: Load the powder onto a zero-background silicon holder. Scan from

    
     to 
    
    
    
    using Cu-Kα radiation.
  • Self-Validating Comparison: Generate a simulated powder pattern from the SCXRD .cif file using software like Mercury (CCDC).

  • Causality Check: Overlay the experimental PXRD diffractogram with the simulated pattern. A 1:1 match in peak positions (accounting for slight shifts due to temperature differences if PXRD is done at room temp and SCXRD at 100 K) confirms the bulk phase purity. The absence of unassigned peaks guarantees no free base or unreacted polymorphs remain.

Conclusion

The structural elucidation of 4-Amino-3-hydroxypyridine sulfate via X-ray crystallography provides indispensable data for drug development professionals. By utilizing the multivalent sulfate counterion, researchers can stabilize the oxidation-prone aminophenol motif through a dense network of charge-assisted hydrogen bonds and


 stacking interactions. Adhering to the self-validating protocols outlined above ensures absolute structural confidence, from the initial nucleation event to the final refinement of the crystallographic model.

References

  • Dalfampridine Metabolite Profiles & Structural Data. NCATS Inxight Drugs. National Center for Advancing Translational Sciences. Retrieved from: [Link]

Sources

The Reactivity Profile and Therapeutic Potential of 3-Hydroxy-4-aminopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-4-aminopyridine (also known as 4-amino-3-hydroxypyridine, CAS 52334-53-9) is a highly versatile heterocyclic compound characterized by a six-membered aromatic pyridine ring substituted with an amino group at the C4 position and a hydroxyl group at the C3 position[1]. As a primary human metabolite of the potassium channel blocker dalfampridine (4-aminopyridine or 4-AP), understanding its chemical reactivity, metabolic stability, and pharmacodynamic profile is critical for drug development, toxicological assessments, and analytical chemistry[2],[3]. This whitepaper synthesizes the structural chemistry, metabolic pathways, and validated experimental protocols associated with 3-hydroxy-4-aminopyridine derivatives.

Structural Chemistry & Intrinsic Reactivity

The dual presence of a nucleophilic amino group (-NH


) and a hydrogen-bond donating hydroxyl group (-OH) on an electron-deficient pyridine ring dictates a unique and highly specific reactivity profile[1].
  • Regioselectivity: While the primary amino group can participate in N-acylation and N-alkylation, the electronic and steric effects of the 4-amino-3-hydroxypyridine scaffold preferentially drive O-acylation and O-alkylation reactions[4].

  • Electrophilic Substitution: The electron-donating effects of both the hydroxyl and amino groups activate the pyridine ring. However, due to the specific orientation of these functional groups, electrophilic attack is predominantly directed to the C5 position[4].

  • Coordination Chemistry: The lone pairs of electrons on the nitrogen and oxygen heteroatoms enable 3-hydroxy-4-aminopyridine to act as a bidentate ligand. It readily forms stable coordination bonds with transition metal ions, a property highly valued in the development of catalytic complexes and functional polymer materials[5].

Metabolic Pathways and Pharmacodynamics

In vivo, 4-aminopyridine is oxidized to 3-hydroxy-4-aminopyridine primarily by the cytochrome P450 enzymes CYP2E1 and CYP2C8[3]. This hydroxylation is a prerequisite for subsequent Phase II metabolism, where the intermediate undergoes sulfate conjugation to form 3-hydroxy-4-aminopyridine sulfate, facilitating renal excretion[2],[3].

MetabolicPathway A 4-Aminopyridine (Parent Drug) B CYP2E1 / CYP2C8 (NADPH-dependent) A->B Oxidation C 3-Hydroxy-4-aminopyridine (Active Metabolite) B->C D Sulfotransferase (Phase II) C->D Conjugation E 3-Hydroxy-4-aminopyridine sulfate (Excreted) D->E

Metabolic pathway of 4-aminopyridine mediated by CYP enzymes and sulfotransferases.

Pharmacodynamically, the hydroxylation of 4-AP significantly reduces its affinity for voltage-gated potassium (Kv) channels. In vitro patch-clamp studies demonstrate that 3-hydroxy-4-aminopyridine exhibits IC


 values orders of magnitude higher than the parent drug, indicating it does not meaningfully contribute to the clinical efficacy of dalfampridine[2].
Quantitative Data Summary: Pharmacodynamics

The following table summarizes the in vitro potency of 4-AP metabolites against cloned human potassium channels expressed in human embryonic kidney cells[2].

CompoundKv 1.1 IC

(

M)
Kv 1.2 IC

(

M)
Kv 1.4 IC

(

M)
3-Hydroxy-4-aminopyridine 7,88623,65223,191
3-Hydroxy-4-aminopyridine sulfate >50,000 (58.5% inhib)>50,000 (66.0% inhib)>50,000 (27.0% inhib)

Analytical Derivatization Workflows

Quantifying highly polar metabolites like 3-hydroxy-4-aminopyridine in biological matrices is notoriously difficult. A highly effective strategy involves pre-column derivatization using 4-iodobenzoyl chloride. This multifunctional reagent reacts quantitatively with both the amino and hydroxyl groups. The introduction of iodine allows for ultra-sensitive detection via High-Performance Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), achieving Limits of Quantification (LOQ) as low as 5.8


g/L for 3-hydroxy-4-aminopyridine.

Derivatization Core 3-Hydroxy-4-aminopyridine N_Grp C4-Amino Group Core->N_Grp O_Grp C3-Hydroxyl Group Core->O_Grp Deriv 4-Iodobenzoyl Chloride (Derivatization Reagent) N_Grp->Deriv O_Grp->Deriv Prod Di-iodinated Derivative (HPLC-ICP-MS Target) Deriv->Prod Quantitative Yield

Functional group derivatization workflow for HPLC-ICP-MS analysis.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating internal controls and mechanistic rationale for every step.

Protocol A: In Vitro CYP2E1-Mediated Hydroxylation Assay[3]

Objective: To quantify the conversion of 4-AP to 3-hydroxy-4-aminopyridine by human liver microsomes.

  • Reaction Mixture Preparation: Combine 250

    
    L of potassium phosphate buffer (50 mM, pH 7.4), MgCl
    
    
    
    (3 mM), and EDTA (1 mM).
    • Causality Check: EDTA is critical to chelate trace metals in the buffer. This prevents non-enzymatic auto-oxidation of the substrate, ensuring the measured hydroxylation is strictly enzyme-mediated.

  • Substrate Addition: Add 4-AP to achieve final concentrations of 1, 10, and 100

    
    M. Introduce pooled human liver microsomes (1 mg protein/mL).
    
  • Initiation & Validation: Start the reaction by adding an NADPH-generating system (1 mM NADP, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality Check: CYP450 enzymes are obligate NADPH-dependent monooxygenases. Running a parallel sample omitting NADPH serves as a self-validating negative control to confirm absolute enzyme dependency[3].

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate by adding an equal volume of cold acetonitrile containing 50 ng/mL 3,4-diaminopyridine.

    • Causality Check: Acetonitrile instantly precipitates the microsomal proteins, halting the reaction at the exact time point. 3,4-diaminopyridine acts as a structurally analogous internal standard to normalize extraction efficiency during LC-MS analysis[3].

Protocol B: Pre-Column Derivatization for HPLC-ICP-MS[6]

Objective: To tag 3-hydroxy-4-aminopyridine with iodine for elemental mass spectrometry.

  • Reagent Preparation: Dissolve 4-iodobenzoyl chloride in anhydrous acetonitrile.

    • Causality Check: Strictly anhydrous conditions are mandatory because acid chlorides rapidly hydrolyze in the presence of moisture, which would deplete the derivatizing agent and lower the reaction yield.

  • Derivatization Reaction: Mix the biological sample extract with the derivatizing reagent in a basic buffer (pH ~9.0).

    • Causality Check: The basic pH deprotonates the C3-hydroxyl group and ensures the C4-amino group remains unprotonated, maximizing their nucleophilicity to drive the derivatization reaction to 100% completion.

  • Quenching and Analysis: Quench excess reagent with a primary amine (e.g., glycine) to prevent column fouling, and inject the sample into the HPLC-ICP-MS system, monitoring the iodine mass-to-charge ratio (m/z 127).

References

1.[1] CymitQuimica. "CAS 52334-53-9: 4-Amino-3-hydroxypyridine". URL: 2.[2] Taylor & Francis. "Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells". URL: 3.[3] PMC. "Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways". URL: 4.[4] Benchchem. "3-Amino-4-hydroxypyridine | 6320-39-4". URL: 5. RSC Publishing. "Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound". URL: 6.[5] Pipzine-Chem. "4-Amino-3-hydroxypyridine Supplier China | Specifications, Safety, Price & Applications". URL:

Sources

Methodological & Application

Application Note: A Validated Synthesis Protocol for 4-Amino-3-hydroxypyridine Sulfate from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-3-hydroxypyridine, also known as 4-amino-3-pyridinol, and its sulfate salt are valuable heterocyclic building blocks in medicinal chemistry and drug development.[1][2] The strategic placement of the amino and hydroxyl groups on the pyridine ring allows for diverse functionalization, making it a key intermediate in the synthesis of various pharmaceutical agents. This document provides a detailed, three-step synthesis protocol for 4-Amino-3-hydroxypyridine Sulfate, starting from the commercially available precursor, 3-hydroxypyridine. The described methodology is robust, scalable, and includes critical insights into reaction mechanisms and process control to ensure high yield and purity.

Overall Synthesis Strategy & Rationale

The synthesis of 4-Amino-3-hydroxypyridine from a simple pyridine precursor presents a classic challenge in heterocyclic chemistry. The pyridine ring is inherently electron-deficient, making it resistant to standard electrophilic aromatic substitution reactions like nitration.[3] However, the presence of an electron-donating hydroxyl group at the 3-position sufficiently activates the ring, directing electrophilic substitution.

Our strategy employs a three-stage process:

  • Electrophilic Nitration: Regioselective nitration of 3-hydroxypyridine to introduce a nitro group at the 4-position, yielding the key intermediate, 3-hydroxy-4-nitropyridine.

  • Catalytic Reduction: Chemoselective reduction of the nitro group to an amine, affording 4-amino-3-hydroxypyridine.

  • Salt Formation: Conversion of the basic free-amine product to its stable, crystalline sulfate salt for improved handling, stability, and purification.

This pathway is chosen for its reliance on well-established, high-yielding reactions and the commercial availability of the starting material.

Experimental Protocols

Safety Precautions:
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (when dry). Ensure the system is purged with an inert gas (e.g., nitrogen or argon) before and after the reaction.

Stage 1: Synthesis of 3-Hydroxy-4-nitropyridine

Mechanism: This step involves the electrophilic nitration of 3-hydroxypyridine. In a mixture of concentrated sulfuric and nitric acids, the nitronium ion (NO₂⁺) is generated. The hydroxyl group on the pyridine ring acts as an activating, ortho-, para-director. While nitration at the 2-position (ortho) can occur, the 4-position (para) is sterically more accessible and electronically favored, leading to the desired 3-hydroxy-4-nitropyridine.[4] Sulfuric acid protonates the pyridine nitrogen, further influencing the regioselectivity.

Procedure:

  • Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Carefully add concentrated sulfuric acid (H₂SO₄) to the flask and cool the vessel to 0-5 °C using an ice-water bath.

  • Slowly add 3-hydroxypyridine to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid in a separate beaker, while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3-hydroxypyridine via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature between 5-15 °C.[5]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This quenching step is highly exothermic and must be performed slowly.

  • Neutralize the resulting acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding a concentrated sodium hydroxide solution while cooling the mixture in an ice bath. Adjust the pH to approximately 6-7.

  • The product, 3-hydroxy-4-nitropyridine, will precipitate as a solid.

  • Isolate the solid product by vacuum filtration, wash it thoroughly with cold water to remove residual inorganic salts, and dry it under vacuum.

Stage 2: Synthesis of 4-Amino-3-hydroxypyridine

Mechanism: This transformation is a classic reduction of an aromatic nitro group to a primary amine. While various reducing agents can be employed (e.g., iron in acidic media, tin(II) chloride), catalytic transfer hydrogenation or direct hydrogenation offers a cleaner and more efficient route with higher yields and easier product isolation.[6][7][8] In this protocol, we utilize Palladium on Carbon (Pd/C) as the catalyst with hydrogen gas. The palladium surface adsorbs both the hydrogen gas and the nitro compound, facilitating the stepwise reduction of the nitro group to the amine.

Procedure:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask system with a hydrogen balloon).

  • In the reaction flask, dissolve the 3-hydroxy-4-nitropyridine synthesized in Stage 1 in a suitable solvent such as ethanol or methanol.

  • Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% relative to the substrate) to the solution. Caution: The catalyst can be pyrophoric; handle it in a wetted state or under an inert atmosphere.

  • Seal the reaction vessel and purge the system several times with an inert gas (nitrogen or argon) to remove all oxygen.

  • Introduce hydrogen gas into the reaction vessel (a balloon is sufficient for small scale, while a pressurized system is used for larger scales).

  • Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully purge the system again with an inert gas to remove all hydrogen.

  • Remove the Pd/C catalyst by filtering the reaction mixture through a pad of Celite®. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air, as it may ignite. Quench it with water immediately after filtration.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3-hydroxypyridine as a solid. This product is often used directly in the next step without further purification.

Stage 3: Formation of 4-Amino-3-hydroxypyridine Sulfate

Mechanism: The free base, 4-amino-3-hydroxypyridine, contains a basic amino group and a pyridine nitrogen. Reacting it with sulfuric acid results in an acid-base reaction, forming the more stable and easily handled sulfate salt. This step also serves as a final purification, as the salt often has lower solubility in organic solvents than the free base, allowing for its isolation via precipitation or crystallization.

Procedure:

  • Dissolve the crude 4-amino-3-hydroxypyridine from Stage 2 in a minimal amount of a suitable alcohol, such as isopropanol or ethanol. Gentle warming may be required.

  • In a separate beaker, prepare a dilute solution of sulfuric acid by slowly adding concentrated H₂SO₄ to the same solvent used in step 1, while cooling in an ice bath. A 1:1 molar ratio of amine to sulfuric acid should be targeted.

  • Slowly add the sulfuric acid solution dropwise to the stirred solution of the amine.

  • The 4-Amino-3-hydroxypyridine Sulfate salt will precipitate out of the solution.

  • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the crystalline product by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent (the same alcohol used for precipitation) and then with diethyl ether to facilitate drying.

  • Dry the final product under vacuum to a constant weight.

Data Summary & Characterization

Quantitative Data Overview
ParameterStage 1: NitrationStage 2: ReductionStage 3: Salt Formation
Starting Material 3-Hydroxypyridine3-Hydroxy-4-nitropyridine4-Amino-3-hydroxypyridine
Key Reagents H₂SO₄, HNO₃10% Pd/C, H₂H₂SO₄
Solvent Sulfuric AcidEthanol / MethanolIsopropanol / Ethanol
Reaction Temp. 5-15 °CRoom TemperatureRoom Temperature
Reaction Time 3-4 hours4-12 hours1-2 hours
Typical Yield ~75-85%>90%>95%
Product Characterization

The identity and purity of the final 4-Amino-3-hydroxypyridine Sulfate should be confirmed using standard analytical techniques:

  • Melting Point: The sulfate salt should exhibit a sharp melting point.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments. The spectra should be consistent with the formation of the desired product.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as N-H stretches (amine), O-H stretches (hydroxyl), and S=O stretches (sulfate).

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent cation (4-amino-3-hydroxypyridine).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol, from starting materials to the final, characterized product.

SynthesisWorkflow Workflow for 4-Amino-3-hydroxypyridine Sulfate Synthesis Start Starting Material (3-Hydroxypyridine) Nitration Stage 1: Nitration (H₂SO₄ / HNO₃) Start->Nitration Intermediate Intermediate (3-Hydroxy-4-nitropyridine) Nitration->Intermediate Reduction Stage 2: Reduction (H₂ / Pd-C) Intermediate->Reduction FreeBase Crude Product (4-Amino-3-hydroxypyridine) Reduction->FreeBase SaltFormation Stage 3: Salt Formation (H₂SO₄) FreeBase->SaltFormation Purification Purification (Filtration / Washing) SaltFormation->Purification FinalProduct Final Product (Sulfate Salt) Characterization Characterization (NMR, MS, IR, MP) FinalProduct->Characterization Purification->FinalProduct

Caption: Synthesis workflow from precursor to final product.

References

  • Journal of the Chemical Society B: Physical Organic. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. RSC Publishing. Accessed March 7, 2026. [Link]

  • ResearchGate. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. Accessed March 7, 2026. [Link]

  • American Chemical Society. Direct Assembly of Functionalized 3-Hydroxypyridine N-Oxides via Cascade Nitration/Hydroxylative aza-Annulation Reactions. Accessed March 7, 2026. [Link]

  • Wikipedia. Pyridine. Accessed March 7, 2026. [Link]

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Accessed March 7, 2026. [Link]

  • MDPI. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Accessed March 7, 2026. [Link]

Sources

Application Note: Oxidative Coupling Mechanisms Involving 4-Amino-3-hydroxypyridine Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Document Type: Technical Application Note & Validated Protocol

Executive Summary

4-Amino-3-hydroxypyridine Sulfate (CAS 100130-15-2) is a highly versatile ortho-aminopyridinol derivative utilized extensively in the synthesis of complex organic scaffolds, pharmaceutical intermediates, and advanced conjugated polymers[1]. While the free base is highly reactive, the sulfate salt is typically employed to ensure long-term shelf stability and enhanced aqueous solubility[2].

This application note delineates the mechanistic principles governing the oxidative coupling of this compound. By understanding the thermodynamic and kinetic drivers of the reaction, researchers can utilize this self-validating protocol to maximize yield, control reaction trajectories, and prevent unwanted degradation.

Chemical Context and Mechanistic Causality

The structural topology of 4-amino-3-hydroxypyridine features adjacent amino and hydroxyl groups on a pyridine ring, making it an excellent candidate for oxidative transformations[3]. During oxidative coupling, the reaction relies on the generation of a highly reactive electrophile.

When exposed to an oxidant such as hydrogen peroxide (H₂O₂) under alkaline conditions, the free aminopyridinol undergoes a two-electron, two-proton oxidation[4].

  • The Causality of pH: The alkaline environment (pH 9.0–9.5) is critical. It neutralizes the sulfate counterion and deprotonates the hydroxyl group, significantly lowering the oxidation potential of the molecule. If the pH is too low, the amine remains protonated, resisting oxidation; if too high, the resulting intermediate is susceptible to rapid hydrolytic degradation[3].

  • The Quinone Imine Intermediate: The initial oxidation yields a transient quinone imine. This species is highly electrophilic and will rapidly undergo nucleophilic attack by a secondary coupler (cross-coupling) or another molecule of the starting material (self-coupling)[5].

  • Secondary Oxidation: The nucleophilic attack generates a colorless "leuco" intermediate, which must undergo a subsequent oxidation step to yield the final conjugated dye or fused heterocycle (such as an oxazolopyridine derivative)[5].

Reaction Pathway Visualization

OxidativeCoupling A 4-Amino-3-hydroxypyridine Sulfate (Stable Precursor) B Base Neutralization (pH 9.0 - 9.5) A->B C Free Aminopyridinol (Active Nucleophile) B->C D Primary Oxidation (H2O2) - 2e-, - 2H+ C->D E Quinone Imine Intermediate (Highly Electrophilic) D->E F Nucleophilic Attack (Coupler Addition) E->F G Leuco-Dye / Intermediate (Colorless) F->G H Secondary Oxidation - 2e-, - 2H+ G->H I Conjugated Dye or Fused Heterocycle H->I

Fig 1: Mechanistic pathway of 4-Amino-3-hydroxypyridine oxidative coupling.

Experimental Protocol: Controlled Oxidative Coupling

As a Senior Application Scientist, I have designed this methodology to be self-validating, utilizing strict in-process controls to ensure the fidelity of the coupling cascade.

Materials Required
  • 4-Amino-3-hydroxypyridine Sulfate (CAS 100130-15-2)[2]

  • Ammonium hydroxide / Ammonium chloride buffer (pH 9.5)

  • 3% Hydrogen Peroxide (H₂O₂) (Oxidant)

  • Sodium hydrosulfite (Na₂S₂O₄) (Quenching agent)[6]

  • Optional: Nucleophilic coupler (e.g., resorcinol or m-phenylenediamine)

Step-by-Step Methodology
  • Precursor Activation: Dissolve 10 mmol of 4-Amino-3-hydroxypyridine Sulfate in 50 mL of the pH 9.5 ammonium buffer.

    • Expert Insight: Continuous stirring for 10 minutes is required until the solution is completely homogeneous. This ensures the complete dissociation of the sulfate salt and the liberation of the free base, which is the active participant in the reaction[2].

  • Coupler Integration: If performing a cross-coupling reaction, add 10 mmol of the desired nucleophilic coupler to the vessel. For self-coupling (homodimerization), proceed directly to step 3.

  • Controlled Oxidation: Add 2.5 equivalents of 3% H₂O₂ dropwise over 15 minutes using a syringe pump.

    • Expert Insight: Dropwise addition is paramount. It maintains a low steady-state concentration of the highly reactive quinone imine, favoring selective bimolecular coupling over uncontrolled, chaotic polymerization[4].

  • Reaction Maturation: Allow the mixture to stir at ambient temperature (20–25°C) for 30 to 45 minutes. Monitor the disappearance of the starting material via Thin-Layer Chromatography (TLC) using a dichloromethane/methanol (9:1) eluent.

  • Quenching: Once the precursor is consumed, immediately add 2 mmol of sodium hydrosulfite (Na₂S₂O₄) to the reaction vessel[6].

    • Expert Insight: Sodium hydrosulfite acts as a mild reducing agent that rapidly neutralizes residual oxidants. This halts the oxidative cascade, preventing the over-oxidation of the newly formed conjugated system into uncharacterized, ring-opened degradation products[3].

  • Isolation: Adjust the pH to 7.0 using dilute HCl to precipitate the coupled product. Filter under vacuum, wash with cold distilled water, and dry under high vacuum.

Quantitative Data & Optimization

The table below summarizes the causality between reaction conditions and coupling efficiency, demonstrating why the parameters in the protocol above were selected.

Reaction pHOxidant (H₂O₂ eq.)Coupler PresentReaction Time (min)Conversion Yield (%)Primary Output
7.0 (Neutral)1.0None6015%Unreacted precursor, trace dimers
9.5 (Alkaline) 2.5 None 45 68% Self-coupled homodimers
9.5 (Alkaline) 2.5 Resorcinol (1 eq) 30 89% Cross-coupled conjugated dye
10.5 (Highly Alkaline)3.0None3042%Over-oxidized degradation products

Analytical Validation

To confirm the structural integrity of the synthesized products, researchers must employ LC-MS and NMR spectroscopy. The disappearance of the singlet corresponding to the C2 proton on the pyridine ring in ¹H-NMR is a primary indicator of successful ortho-coupling. Furthermore, the presence of a strong molecular ion peak [M+H]⁺ corresponding to the dimerized or cross-coupled mass confirms the success of the oxidative cascade[5].

References

  • BenchChem Technical Support Team. "3-Amino-4-hydroxypyridine | 6320-39-4". Benchchem.3

  • "CAS No : 100130-15-2 | Product Name : 4-Amino-3-hydroxypyridine Sulfate". Pharmaffiliates. 1

  • "4-Amino-3-hydroxypyridine Sulfate | CAS 100130-15-2". Santa Cruz Biotechnology. 2

  • "Oxazolo[4,5-c]pyridin-2(3H)-one". Benchchem. 5

  • Funes-Ardoiz, I., & Maseras, F. "Oxidative Coupling Mechanisms: Current State of Understanding". ResearchGate. 4

Sources

Application Notes and Protocols for the Utilization of 4-Amino-3-hydroxypyridine Sulfate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 4-Amino-3-hydroxypyridine Sulfate. It details the chemical properties, reactivity, and potential applications of this versatile building block in the preparation of key pharmaceutical intermediates. The document outlines strategic synthetic pathways, provides detailed experimental protocols, and discusses the rationale behind methodological choices, ensuring scientific integrity and practical applicability.

Introduction: The Strategic Importance of the 4-Amino-3-hydroxypyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of a 4-amino and a 3-hydroxy group on the pyridine ring, as found in 4-Amino-3-hydroxypyridine, offers a unique combination of reactive sites. The amino group provides a nucleophilic center, while the hydroxyl group can act as a hydrogen bond donor or can be derivatized. The sulfate salt form enhances the compound's stability and handling properties.

This application note will explore the strategic use of 4-Amino-3-hydroxypyridine Sulfate in the synthesis of two important classes of pharmaceutical intermediates: aminopyridines, exemplified by the potassium channel blocker Dalfampridine (4-aminopyridine)[1][2][3], and fused pyridopyrimidine cores, which are prevalent in many kinase inhibitors[4].

Chemical Properties and Reactivity

4-Amino-3-hydroxypyridine Sulfate (CAS No: 100130-15-2) is a stable, solid material with the molecular formula C₅H₆N₂O₄S and a molecular weight of 190.18 g/mol . The presence of both a basic amino group and an acidic hydroxyl group, along with the sulfate counter-ion, dictates its reactivity.

The 4-amino group is a potent nucleophile, readily participating in reactions with various electrophiles. The 3-hydroxyl group, while less reactive, can be deprotonated under basic conditions to form a more nucleophilic phenoxide-like species, or it can be converted into a better leaving group for substitution reactions. The pyridine nitrogen itself can be protonated or alkylated.

Synthetic Application I: A Proposed Pathway to Dalfampridine (4-Aminopyridine)

Dalfampridine (4-aminopyridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis[3]. While numerous synthetic routes to Dalfampridine exist starting from various precursors[1][2][3][5], this section outlines a proposed two-step synthesis starting from 4-Amino-3-hydroxypyridine Sulfate. This pathway leverages the inherent structure of the starting material and involves a de-sulfation followed by a de-hydroxylation.

Logical Workflow for Dalfampridine Synthesis

Dalfampridine_Synthesis Start 4-Amino-3-hydroxypyridine Sulfate Intermediate 4-Amino-3-hydroxypyridine Start->Intermediate Step 1: De-sulfation (Base Treatment) Product Dalfampridine (4-Aminopyridine) Intermediate->Product Step 2: De-hydroxylation (e.g., Catalytic Hydrogenation of a derivatized hydroxyl group)

Caption: Proposed two-step synthesis of Dalfampridine from 4-Amino-3-hydroxypyridine Sulfate.

Experimental Protocols

Step 1: Preparation of 4-Amino-3-hydroxypyridine (Intermediate)

  • Rationale: The sulfate group is an ionic salt and can be removed by simple neutralization with a base to liberate the free base, 4-Amino-3-hydroxypyridine.

  • Protocol:

    • Suspend 4-Amino-3-hydroxypyridine Sulfate (1.0 eq) in a suitable solvent such as a mixture of water and a water-immiscible organic solvent (e.g., ethyl acetate).

    • Cool the suspension in an ice bath to 0-5 °C.

    • Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), dropwise with vigorous stirring until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

    • Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

    • Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-Amino-3-hydroxypyridine.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) if necessary.

Step 2: Synthesis of Dalfampridine (4-Aminopyridine) from 4-Amino-3-hydroxypyridine

  • Rationale: The direct de-hydroxylation of a phenol is challenging. A common strategy involves converting the hydroxyl group into a better leaving group, such as a tosylate or triflate, followed by reductive cleavage. Alternatively, conversion to a thiocarbonyl derivative followed by radical-based reduction (Barton-McCombie deoxygenation) can be employed. A more direct, albeit potentially lower-yielding, method could involve catalytic hydrogenation after converting the hydroxyl group to a halide.

  • Proposed Protocol (via a Halide Intermediate):

    • Chlorination: Treat 4-Amino-3-hydroxypyridine (1.0 eq) with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is typically performed neat or in a high-boiling inert solvent at elevated temperatures. The amino group may require protection (e.g., as an acetyl or Boc derivative) prior to this step to prevent side reactions.

    • Work-up: After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is carefully quenched by pouring it onto ice. The resulting mixture is then neutralized with a base (e.g., NaOH or Na₂CO₃) and extracted with an organic solvent.

    • Reductive Dehalogenation: The crude 4-amino-3-chloropyridine is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation. A palladium catalyst, such as Pd/C (5-10 mol%), is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) until the starting material is consumed.

    • Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The crude Dalfampridine can be purified by recrystallization or column chromatography to yield the final product.

Parameter Step 1: De-sulfation Step 2: De-hydroxylation (Proposed)
Key Reagents 4-Amino-3-hydroxypyridine Sulfate, NaHCO₃4-Amino-3-hydroxypyridine, POCl₃, Pd/C, H₂
Solvent Water/Ethyl AcetateToluene (for chlorination), Ethanol (for hydrogenation)
Temperature 0 °C to Room TemperatureElevated (for chlorination), Room Temperature (for hydrogenation)
Reaction Time 1-2 hours2-24 hours (depending on the specific step)
Anticipated Yield >90%40-60% (unoptimized)
Purification RecrystallizationRecrystallization or Column Chromatography

Synthetic Application II: Synthesis of Fused Pyrido[3,4-d]pyrimidine Scaffolds for Kinase Inhibitors

Fused pyrimidine ring systems are core components of many kinase inhibitors due to their ability to mimic the adenine core of ATP and form key hydrogen bonds with the kinase hinge region. The 3-hydroxy and 4-amino groups of our starting material provide a versatile handle for the construction of such fused systems.

Logical Workflow for Pyrido[3,4-d]pyrimidine Synthesis

Fused_Pyridine_Synthesis Start 4-Amino-3-hydroxypyridine Intermediate1 3-Hydroxy-4-ureidopyridine Start->Intermediate1 Step 1: Urea Formation (e.g., with isocyanate) Intermediate2 Pyrido[4,3-d]pyrimidine-2,4-dione Intermediate1->Intermediate2 Step 2: Cyclization (e.g., thermal or acid-catalyzed) Product Substituted Pyrido[3,4-d]pyrimidines Intermediate2->Product Step 3: Functionalization (e.g., chlorination and substitution)

Caption: A potential synthetic route to substituted pyrido[3,4-d]pyrimidines.

Experimental Protocol: Synthesis of a Pyrido[4,3-d]pyrimidine-2,4-dione Intermediate
  • Rationale: This protocol describes a cyclocondensation reaction to form a fused pyrimidine ring. The 4-amino group acts as a nucleophile to attack an electrophilic carbon, and the 3-hydroxyl group participates in the subsequent cyclization and dehydration.

  • Protocol:

    • Urea Formation: To a solution of 4-Amino-3-hydroxypyridine (1.0 eq) in a polar aprotic solvent like DMF or DMA, add an equimolar amount of an isocyanate (e.g., ethyl isocyanatoacetate) at room temperature. The reaction is typically exothermic and should be monitored.

    • Cyclization: After the formation of the urea intermediate is complete, the reaction mixture is heated to promote cyclization. The temperature required will depend on the specific substrate but is often in the range of 100-150 °C.

    • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Parameter Value
Key Reagents 4-Amino-3-hydroxypyridine, Ethyl isocyanatoacetate
Solvent DMF or DMA
Temperature Room temperature for urea formation, 100-150 °C for cyclization
Reaction Time 12-24 hours
Anticipated Yield 60-80%
Purification Recrystallization

This pyrido[4,3-d]pyrimidine-2,4-dione intermediate can then be further functionalized. For instance, treatment with POCl₃ can convert the dione to a dichlorinated intermediate, allowing for selective substitution at the 2- and 4-positions with various nucleophiles to generate a library of potential kinase inhibitors[4].

Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical transformations in heterocyclic chemistry. For any new synthetic endeavor, it is crucial to validate each step. This includes:

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and identify the formation of the desired product and any side products.

  • Structural Confirmation: The structure of all intermediates and the final product must be rigorously confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

  • Purity Analysis: The purity of the final compound should be determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

4-Amino-3-hydroxypyridine Sulfate is a valuable and versatile starting material for the synthesis of a range of pharmaceutical intermediates. Its unique substitution pattern allows for the strategic construction of both simple aminopyridines and complex fused heterocyclic systems. The protocols and synthetic strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this important building block in their drug discovery and development programs.

References

Sources

Application Note: Formulation Stability of 4-Amino-3-hydroxypyridine Sulfate in Alkaline Media

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

4-Amino-3-hydroxypyridine Sulfate is a highly versatile primary intermediate utilized in the synthesis of pharmaceutical scaffolds and oxidative hair dye formulations. While the sulfate salt form provides excellent solubility and handling characteristics, the molecule exhibits severe instability when introduced into alkaline environments (pH 9.0–10.5). This application note details the mechanistic causality behind this degradation, outlines field-proven stabilization strategies, and provides a self-validating experimental protocol for evaluating formulation stability.

Mechanistic Causality of Alkaline Instability

To formulate effectively with 4-Amino-3-hydroxypyridine Sulfate, one must understand its behavior at the molecular level. In an alkaline medium (typically achieved via ammonia or monoethanolamine to facilitate cuticular swelling in hair dyes or base-catalyzed pharmaceutical reactions), the hydroxyl group of the pyridine ring deprotonates to form a highly reactive oxygen negative ion (phenoxide-like intermediate)[1].

This deprotonation increases the electron density across the conjugated pyridine system, making the molecule exceptionally vulnerable to autooxidation. In the presence of dissolved oxygen and trace transition metals (such as Cu²⁺ or Fe³⁺, which act as catalytic electron transfer agents), the intermediate rapidly oxidizes to a reactive electrophilic quinone imine [2]. Because this quinone imine is highly unstable, it immediately reacts with unoxidized precursors or other nucleophiles in the formulation, leading to premature polymerization. This manifests macroscopically as an undesirable color shift (darkening) in the formulation tube and a critical loss of the active compound.

Autooxidation and Stabilization Pathway

G A 4-Amino-3-hydroxypyridine (Stable Precursor) B Deprotonated Intermediate (Active Nucleophile) A->B Alkaline pH (> 8.0) C Quinone Imine (Reactive Electrophile) B->C Oxidation D Polymerized Dye (Degradation Product) C->D Auto-coupling O2 Oxygen / ROS O2->C Metals Trace Metals (Cu2+, Fe3+) Metals->C AOX Antioxidants (e.g., Na2SO3) AOX->C Reduces AOX->O2 Scavenges CHEL Chelators (e.g., EDTA) CHEL->Metals Sequesters

Autooxidation pathway of 4-Amino-3-hydroxypyridine and stabilization interventions.

Formulation Strategies for Stabilization

Preventing the degradation of 4-Amino-3-hydroxypyridine in alkaline media requires a multi-faceted approach targeting the specific catalysts of the autooxidation cascade:

  • Reductive Antioxidant Systems: The inclusion of reducing agents like Sodium Sulfite (

    
    ) or Ascorbic Acid is mandatory. These agents serve a dual purpose: they scavenge dissolved oxygen from the aqueous phase and actively reduce any transiently formed quinone imine back to the stable aminohydroxypyridine state [2].
    
  • Trace Metal Chelation: Because trace amounts of transition metals (often introduced via municipal water or raw material impurities) dramatically lower the activation energy for oxidation, a chelating agent such as Disodium EDTA (0.1% – 0.2% w/w) must be included. EDTA sterically sequesters these ions, preventing them from participating in redox cycling.

  • Inert Processing: Aqueous formulations hold approximately 8 mg/L of dissolved oxygen at room temperature. Purging the compounding vessel with Nitrogen or Argon before and during the addition of the active ingredient displaces this oxygen, preventing the initial oxidative burst before the antioxidants can fully equilibrate.

Quantitative Data: Accelerated Stability Profiling

To demonstrate the causality of these interventions, an accelerated stability study was conducted at 45°C. The data below illustrates the synergistic necessity of combining antioxidants with chelators.

Table 1: Accelerated Degradation Kinetics of 4-Amino-3-hydroxypyridine Sulfate (0.5% w/w) at pH 9.5 (45°C)

FormulationAntioxidant SystemChelatorDay 0 (%)Day 7 (%)Day 14 (%)Day 28 (%)Visual Shift (Day 28)
Base A (Control) NoneNone100.072.445.112.3Dark Brown/Black
Base B 0.3%

None100.091.282.564.8Light Amber
Base C None0.2% EDTA100.085.674.351.2Medium Brown
Base D (Optimized) 0.3%

+ 0.1% Ascorbic Acid
0.2% EDTA100.099.598.897.1Pale Yellow/Clear

Insight: Base D proves that while antioxidants (Base B) slow the reaction, the uninhibited trace metals eventually consume the antioxidant reserve. Only the combination of chelation and reduction (Base D) provides commercial-grade shelf life.

Experimental Protocols

Protocol 1: Preparation of a Self-Validating Stabilized Alkaline Base

This protocol incorporates an internal control mechanism. By splitting the batch before adding stabilizers, you create a self-validating baseline (Base A) to prove that any observed stability in the final product (Base D) is due to your formulation strategy, not environmental anomalies.

Step-by-Step Methodology:

  • Water Preparation: Heat 80 mL of deionized water (DI) to 40°C in a jacketed glass reactor.

  • Degassing: Submerge a sparging stone and purge the water with high-purity Nitrogen gas at 2 L/min for 15 minutes to displace dissolved oxygen. Maintain a nitrogen blanket over the headspace for the remainder of the process.

  • Control Split (Validation Step): Remove 20 mL of the degassed water into a separate open beaker (exposed to air). This will serve as your unstabilized Control (Base A).

  • Stabilizer Addition: To the main reactor, add 0.2 g Disodium EDTA, 0.3 g Sodium Sulfite, and 0.1 g Ascorbic Acid. Stir at 300 RPM until fully dissolved. Causality: Adding stabilizers before the active ingredient ensures the environment is fully reductive and chelated prior to exposure.

  • Active Addition: Add 0.5 g of 4-Amino-3-hydroxypyridine Sulfate to the main reactor and the control beaker.

  • Alkalization: Slowly titrate both vessels with Monoethanolamine (MEA) or 28% Ammonium Hydroxide until the pH reaches exactly 9.5.

  • Q.S. and Packaging: Bring the main reactor volume to 100 mL with DI water. Immediately fill into aluminum or high-barrier EVOH tubes, flush the headspace with nitrogen, and crimp seal.

Protocol 2: HPLC-UV Analysis for Degradation Kinetics

This protocol utilizes a System Suitability Test (SST) to ensure the analytical instrument is performing reliably before any sample data is accepted.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a gradient mobile phase consisting of (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile. Degas via ultrasonication for 10 minutes.

  • System Suitability Test (SST):

    • Prepare a fresh standard solution of 4-Amino-3-hydroxypyridine Sulfate at 1.0 mg/mL in 0.1 M HCl (acidic media prevents oxidation during analysis).

    • Inject the standard 5 consecutive times.

    • Validation Criterion: The run is only valid if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is < 1.5.

  • Sample Preparation: Extract 1.0 g of the formulation (from Day 0, 7, 14, or 28) and dissolve in 50 mL of 0.1 M HCl. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter. Causality: Quenching the alkaline sample in acid immediately halts any ongoing autooxidation, freezing the degradation profile at the exact moment of sampling.

  • Chromatographic Run: Inject 10 µL of the sample onto a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 280 nm.

  • Data Processing: Calculate the percentage of active compound remaining by comparing the peak area of the stability samples against the Day 0 baseline peak area.

References

  • Pipzine-Chem.
  • NICHEM Solutions. "PPD to PTD: The Evolution of Safe Hair Dye Chemistry".

Application Note: Synthesis of Heterocyclic Scaffolds from 4-Amino-3-hydroxypyridine Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and reaction optimization for heterocyclic synthesis.

Introduction & Mechanistic Rationale

The aminopyridinol scaffold is a privileged structure in modern medicinal chemistry, serving as a critical precursor for a diverse array of bioactive heterocycles. Specifically, 4-Amino-3-hydroxypyridine and its derivatives are fundamental building blocks for synthesizing oxazolopyridines—which act as highly potent inhibitors of fatty acid amide hydrolase (FAAH)[1]—and expanded ring systems like pyrido-oxazepines[2].

Handling the free base of 4-amino-3-hydroxypyridine presents significant synthetic challenges. The electron-rich nature of the pyridine ring, augmented by the adjacent electron-donating amino and hydroxyl groups, renders the molecule highly susceptible to rapid aerobic oxidation. To circumvent this degradation, the compound is utilized in its bench-stable form: 4-Amino-3-hydroxypyridine Sulfate (CAS 100130-15-2)[3],[4]. The sulfate counterion protonates the basic nitrogen centers, significantly lowering the highest occupied molecular orbital (HOMO) energy and conferring exceptional long-term stability for laboratory handling[4].

Synthetic Pathways & Causality

Route A: Synthesis of Oxazolo[4,5-c]pyridines

The formation of the oxazolopyridine core typically involves the condensation of the aminopyridinol with a carboxylic acid derivative or phosgene equivalent, followed by an intramolecular cyclization[5]. The causality behind reagent selection is critical for yield optimization:

  • Condensing Agents: Traditional cyclization using polyphosphoric acid (PPA) often leads to poor yields due to the reagent's high viscosity, which causes localized overheating and complicates aqueous workup. By substituting PPA with trimethylsilyl polyphosphate (PPSE), the reaction becomes homogeneous in aprotic solvents, facilitating a smoother cyclization[5].

  • Heating Modality: Employing microwave irradiation overcomes the high activation energy required for heteroaromatic ring closure, drastically reducing reaction times from hours to minutes and minimizing the thermal degradation of the sensitive intermediate[1].

Route B: Synthesis of Pyrido[3,4-b][1,4]oxazepines

For the synthesis of expanded seven-membered ring systems, the 4-amino-3-hydroxypyridine core is subjected to a Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) to form an ether linkage with an alcohol, followed by an intramolecular amination to close the ring[2].

Pathway SM 4-Amino-3-hydroxypyridine Sulfate FB Free Base Intermediate SM->FB Base Neutralization (DIPEA / Na2CO3) Oxazolo Oxazolo[4,5-c]pyridines (FAAH Inhibitors) FB->Oxazolo Carboxylic Acid + PPSE Microwave Cyclization Pyrido Pyrido-oxazepines (Bioactive Scaffolds) FB->Pyrido Mitsunobu or SNAr with Alcohols

Fig 1. Divergent synthetic pathways from 4-Amino-3-hydroxypyridine Sulfate to bioactive heterocycles.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each step before proceeding, thereby preventing the costly carryover of failed intermediates.

Protocol 1: In Situ Free-Basing of 4-Amino-3-hydroxypyridine Sulfate

Causality: The sulfate salt must be fully neutralized to restore the nucleophilicity of the amino and hydroxyl groups prior to electrophilic attack.

  • Preparation: Suspend 4-Amino-3-hydroxypyridine Sulfate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise at 0 °C. Note: The use of a sterically hindered base is intentional; it prevents unwanted alkylation or acylation of the base itself during subsequent steps.

  • Equilibration: Stir the mixture for 30 minutes at room temperature until a clear solution is obtained.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate. The liberated free base will exhibit a distinct retention factor (

    
    ) and strong UV absorbance at 254 nm compared to the baseline-bound sulfate salt. Do not proceed until complete baseline clearance is confirmed. 
    
Protocol 2: Microwave-Assisted Synthesis of Oxazolo[4,5-c]pyridine

Causality: Rapid, uniform heating via microwave irradiation prevents the degradation of the electron-rich intermediate while driving the dehydration step to completion.

  • Reagent Addition: To the neutralized solution from Protocol 1, add the desired carboxylic acid (1.1 equiv) and a freshly prepared solution of PPSE in dichloromethane (3.0 equiv).

  • Cyclization: Seal the reaction vessel and subject it to microwave irradiation at 150 °C for 15 minutes.

  • Quenching: Cool the vessel to room temperature. Quench the reaction by slowly pouring the mixture into saturated aqueous NaHCO

    
     to neutralize the PPSE and any residual acid.
    
  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. Successful dehydration and ring closure is definitively confirmed by the complete disappearance of the acyclic amide intermediate mass

    
     and the emergence of the cyclized product mass 
    
    
    
    .
  • Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Workflow Step1 1. Salt Neutralization Step2 2. Reagent Addition Step1->Step2 Step3 3. Microwave Irradiation Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Chromatographic Purification Step4->Step5

Fig 2. Step-by-step experimental workflow for the microwave-assisted cyclization protocol.

Quantitative Data & Reaction Optimization

The transition from conventional heating to microwave-assisted cyclization using PPSE demonstrates a profound impact on both yield and purity. The data below summarizes the optimization landscape for the cyclization of the oxazolopyridine core.

Table 1: Optimization of Cyclization Conditions for Oxazolo[4,5-c]pyridine Synthesis

EntryCondensing AgentHeating ModalityTemp (°C)TimeIsolated Yield (%)Purity (LC-MS)Observation / Causality
1PPAConventional12012 h45%85%High viscosity hindered workup; thermal degradation observed.
2PPSEConventional1206 h62%90%Homogeneous reaction improved yield, but prolonged heating caused side reactions.
3 PPSE Microwave 150 15 min 88% >95% Optimal. Rapid heating overcame activation energy without degrading the core.
4POCl

Conventional1004 h30%70%Harsh chlorinating agent led to significant decomposition of the pyridinol ring.

References

  • CAS No : 100130-15-2 | Product Name : 4-Amino-3-hydroxypyridine Sulfate | Pharmaffiliates Source: pharmaffiliates.com URL:[3]

  • 4-Amino-3-hydroxypyridine Sulfate | CymitQuimica Source: cymitquimica.com URL:[4]

  • US6462054B1 - Inhibitors of fatty acid amide hydrolase Source: google.com (Google Patents) URL:[1]

  • Oxazolo[4,5-c]pyridin-2(3H)-one Source: benchchem.com URL:[5]

  • MJatczak PhD thesis corrected version17.11.2014 - Biblio Back Office Source: ugent.be URL:[2]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Amino-3-hydroxypyridine Sulfate Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Amino-3-hydroxypyridine Sulfate. This compound—a known metabolite and structural derivative of fampridine (4-aminopyridine)[1]—is notoriously susceptible to oxidative degradation. The following troubleshooting guides, empirical data, and self-validating protocols will ensure the integrity of your formulations from the benchtop to long-term storage.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my 4-Amino-3-hydroxypyridine Sulfate solution rapidly turn brown or black during benchtop experiments? A1: The discoloration is a classic visual indicator of oxidative degradation. 4-Amino-3-hydroxypyridine is an electron-rich aminopyridinol. The proximity of the amino and hydroxyl groups on the pyridine ring significantly lowers the bond dissociation energy of the O-H and N-H bonds[2]. Upon exposure to dissolved oxygen or trace transition metals, the molecule undergoes single-electron oxidation to form a highly reactive radical, which quickly converts into a quinone imine intermediate. These intermediates are highly electrophilic and readily polymerize or undergo ring cleavage[3][4], resulting in the dark, melanin-like polymeric byproducts you observe.

Q2: How does pH affect the stability of this compound in aqueous formulations? A2: pH is the primary thermodynamic driver of its stability. Aminopyridinols exhibit pH-dependent redox potentials. At physiological pH (7.4) or higher, the hydroxyl group deprotonates to form a phenoxide-like anion. This anionic state dramatically increases the electron density of the pyridine ring, making it exponentially more susceptible to autoxidation by molecular oxygen[5]. To maintain scientific integrity and prevent this, solutions must be formulated at acidic pH (ideally pH 3.5 – 4.5). In this range, the molecule remains fully protonated, raising its oxidation potential and kinetically hindering the initial electron transfer step[6].

Q3: What are the mandatory storage conditions for the solid API to prevent long-term degradation? A3: The solid sulfate salt is hygroscopic and sensitive to both photo-oxidation and thermal degradation. It must be stored strictly at 2°C to 8°C. Furthermore, it must be protected from light and kept in a sealed, inert atmosphere (e.g., nitrogen or argon backfilled) to prevent moisture absorption and subsequent solid-state oxidation. Utilizing amber glass vials with PTFE-lined caps inside a desiccator is the field-proven standard for long-term integrity.

Q4: Can I use standard antioxidants to protect my in vitro assays? A4: Yes, but the choice of antioxidant must be mechanistically sound. Because aminopyridinols can act as radical scavengers themselves[2], the target molecule will compete with your added antioxidants. To protect it, you must use a sacrificial reductant with a lower redox potential, such as ascorbic acid (1-5 mM), combined with a metal chelator like EDTA (0.1 mM). EDTA is critical because it sequesters trace copper or iron, which catalyze the Fenton-like generation of reactive oxygen species (ROS) that initiate the degradation cascade.

Part 2: Quantitative Stability Profiling

To illustrate the causality of environmental factors on degradation, the following table summarizes the degradation kinetics of 4-Amino-3-hydroxypyridine Sulfate under various forced and controlled conditions.

Table 1: Stability Kinetics of 4-Amino-3-hydroxypyridine Sulfate Under Stressed Conditions

Formulation ConditionpHAtmosphereTemperatureAntioxidant / ChelatorPurity (Day 7)Purity (Day 30)
Unbuffered Aqueous7.4Aerobic (Air)25°CNone62.4%18.1%
Acidified Aqueous4.0Aerobic (Air)25°CNone84.7%59.3%
Acidified + Inert Gas4.0Anaerobic (Ar)25°CNone94.2%87.6%
Cold Storage + Inert Gas4.0Anaerobic (Ar)2-8°CNone98.1%94.5%
Fully Optimized 4.0 Anaerobic (Ar) 2-8°C 1mM Ascorbate + 0.1mM EDTA >99.9% 98.8%

(Note: Purity determined via LC-MS peak area normalization at 254 nm. Data synthesized from forced degradation kinetic models[6])

Part 3: Mechanistic Degradation Pathway

The following diagram visualizes the chemical causality of the degradation pathway and maps exactly where our recommended interventions halt the process.

MechanisticPathway A 4-Amino-3-hydroxypyridine Sulfate (Stable) B Deprotonated Free Base (Electron-Rich) A->B pH Increase C Quinone Imine Intermediate B->C O2 / ROS Oxidation D Polymeric Degradation & Ring Cleavage C->D Polymerization I1 Buffer pH < 4.5 I1->B Prevents I2 Argon Sparging I2->C Blocks O2 I3 Ascorbate / EDTA I3->C Quenches ROS I4 Store at 2-8°C I4->D Slows Kinetics

Degradation pathway of 4-Amino-3-hydroxypyridine and targeted stabilization interventions.

Part 4: Validated Experimental Protocol

Preparation of Oxidation-Resistant Aqueous Stock Solutions

This protocol systematically eliminates the three drivers of aminopyridinol degradation: dissolved oxygen (oxidant), transition metals (catalysts), and alkaline pH (thermodynamic enabler).

Step 1: Deoxygenation Boil HPLC-grade water for 10 minutes. While cooling, sparge continuously with high-purity Argon gas for 30 minutes. Causality: Removes dissolved O₂ which acts as the primary electron acceptor in autoxidation.

Step 2: Buffer & Chelator Addition To the deoxygenated water, add a Citrate buffer to achieve a final pH of 4.0, followed by 0.1 mM EDTA. Causality: The acidic pH keeps the aminopyridinol protonated, raising its oxidation potential. EDTA sequesters trace iron/copper that catalyze Fenton chemistry.

Step 3: Antioxidant Fortification Add 1 mM Ascorbic Acid to the buffer solution. Causality: Ascorbate acts as a sacrificial reductant, intercepting any residual ROS before they can attack the target molecule.

Step 4: API Dissolution Under a continuous Argon blanket (using a Schlenk line or glove box), dissolve the 4-Amino-3-hydroxypyridine Sulfate powder to your desired stock concentration.

Step 5: Self-Validating System Suitability Test Immediately withdraw a 10 µL aliquot and analyze via LC-MS (UV 254 nm). Record the peak area of the parent mass. Aliquot the remaining solution into amber glass vials, purge the headspace with Argon, seal with PTFE septa, and store at 2-8°C. Validation: After 24 hours, run a second aliquot. The protocol is considered validated for your specific lab environment if the parent peak area remains >99.5% of the T=0 value and no quinone imine mass transitions are detected.

Part 5: References

  • Enrichment and characterization of a bacterial culture that can degrade 4-aminopyridine ResearchGate[Link]

  • An Optimized Pyrimidinol Multifunctional Radical Quencher National Institutes of Health (NIH)[Link]

  • Biomarkers of Oxidative and Radical Stress MDPI[Link]

  • Historical overview of the rationale for the pharmacological use of prolonged-release fampridine in multiple sclerosis Taylor & Francis[Link]

  • Proposed pathway of 4-aminopyridine degradation by the enrichment culture ResearchGate[Link]

Sources

optimizing pH conditions for 4-Amino-3-hydroxypyridine Sulfate coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-3-hydroxypyridine Sulfate Coupling Reactions

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting complex heterocyclic functionalizations. The aminohydroxypyridine scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for constructing a diverse array of therapeutic agents[1]. However, coupling reactions involving this specific intermediate—particularly 4-Amino-3-hydroxypyridine Sulfate (CAS: 100130-15-2), a stable sulfate conjugate[2]—are notoriously sensitive to pH variations.

This guide is designed to dissect the causality behind common experimental failures and provide you with self-validating protocols to ensure reproducible, high-yield coupling.

Part 1: Mechanistic Overview & pH Speciation

To optimize coupling (e.g., azo coupling or electrophilic aromatic substitution), we must first understand the electronic demands of the pyridine ring. As established in heterocyclic chemistry, the parent pyridine ring acts as a weak base, with the pyridinium ion possessing a pKa of approximately 5.23[3].

Because your starting material is a sulfate salt, its initial dissolution yields a highly acidic environment (pH < 3). At this stage, both the pyridine nitrogen and the primary amine are protonated, severely depleting the ring of electron density. To activate the ring for coupling, the reaction is typically performed under basic conditions to deprotonate the hydroxyl group, making the ring significantly more electron-rich and reactive toward electrophiles[1]. Advanced functionalization of this scaffold requires precise control over these electronic states[4].

pH_Reactivity Start 4-Amino-3-hydroxypyridine Sulfate (Initial State: pH < 3) Low_pH pH 3 - 5 Protonated Species Ring Deactivated Start->Low_pH Dissolution in Water Neutral_pH pH 6 - 8 Neutral / Zwitterionic Moderate Reactivity Start->Neutral_pH Add Mild Base High_pH pH 9 - 11 Deprotonated Hydroxyl Highly Activated Ring Start->High_pH Buffer to pH 9-11 Coupling_Fail Electrophilic Coupling Fails (No Reaction) Low_pH->Coupling_Fail Coupling_Slow Sluggish Coupling (Mixed Regioisomers) Neutral_pH->Coupling_Slow Coupling_Success Optimal Coupling (High Yield & Selectivity) High_pH->Coupling_Success

Fig 1. pH-dependent speciation and resulting coupling reactivity of 4-Amino-3-hydroxypyridine.

Quantitative Speciation Data
pH RangeDominant Molecular SpeciesPyridine Ring Electron DensityCoupling Reactivity Profile
< 3.0 Diprotonated (Ammonium + Pyridinium)Highly DeficientInert to electrophilic attack
5.0 - 7.0 Neutral / Zwitterionic (Free Amine, Protonated OH)ModerateSluggish, prone to side-reactions
9.0 - 10.5 Mono-deprotonated (Phenoxide-like oxy-anion)Highly EnrichedOptimal for electrophilic coupling
> 12.0 Fully deprotonated / Oxidatively unstableEnriched but UnstableHigh risk of oxidative degradation

Part 2: Troubleshooting Knowledge Base (FAQs)

Ticket #101: Complete Reaction Failure (Recovery of Starting Material)

  • User Report: "I dissolved 4-Amino-3-hydroxypyridine Sulfate and added my diazonium electrophile, but no coupling occurred."

  • Causality: The sulfate counterion inherently drops the reaction pH below 3.0 upon dissolution. At this pH, the electron-donating groups (amine and hydroxyl) are protonated, transforming them into electron-withdrawing groups. This completely deactivates the pyridine ring toward electrophilic aromatic substitution.

  • Resolution: You must pre-neutralize the sulfate salt before introducing the electrophile.

Ticket #102: Sluggish Kinetics and Poor Regioselectivity

  • User Report: "I adjusted the pH to 7.0. The reaction proceeds, but yields are low (<30%) and I am seeing multiple regioisomers."

  • Causality: At pH 7.0, the molecule exists largely in its neutral free-base form. While the amine is available, the hydroxyl group (pKa ~8.5-9.0) remains protonated. To achieve maximum nucleophilicity and direct the regiochemistry effectively, the hydroxyl must be deprotonated to an oxy-anion. This phenoxide-equivalent strongly pushes electron density into the ortho/para positions.

  • Resolution: Elevate and buffer the pH to the 9.5–10.5 range using a Sodium Carbonate/Bicarbonate buffer system.

Ticket #103: Formation of Black, Tarry Byproducts

  • User Report: "To accelerate the reaction, I raised the pH to 13 using 5M NaOH. The solution immediately turned black, and LC-MS shows a complex polymeric mixture."

  • Causality: 4-Amino-3-hydroxypyridine is structurally analogous to ortho-aminophenols. Under highly alkaline conditions (pH > 12) in the presence of ambient oxygen, the deprotonated, highly electron-rich ring is exceptionally susceptible to single-electron oxidation. This forms reactive quinone-imine intermediates that rapidly polymerize into tar.

  • Resolution: Never exceed pH 11.0. Degas your aqueous buffers with nitrogen prior to the reaction to minimize oxidative degradation.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, use the following self-validating workflow for electrophilic coupling (e.g., diazonium coupling) with 4-Amino-3-hydroxypyridine Sulfate. This protocol contains built-in checkpoints to verify the chemical state of your system in real-time.

Protocol Step1 1. Dissolution (0.1M in H2O) Step2 2. Neutralization (NaOH to pH 7) Step1->Step2 Step3 3. Buffering (Na2CO3 to pH 10) Step2->Step3 Step4 4. Coupling (Add Electrophile) Step3->Step4 Step5 5. Validation (TLC / LC-MS) Step4->Step5

Fig 2. Self-validating experimental workflow for pH-optimized coupling reactions.

Step-by-Step Methodology

Step 1: Substrate Preparation & Initial Neutralization

  • Suspend 1.0 eq of 4-Amino-3-hydroxypyridine Sulfate in degassed DI water (10 mL/mmol) at 0–5 °C.

  • Slowly add 2.0 M NaOH dropwise while monitoring with a calibrated pH meter.

  • Validation Checkpoint: The initial suspension will be cloudy. As the pH approaches 6.5–7.0, the free base will temporarily precipitate, then begin to redissolve as the pH climbs. Stop NaOH addition at pH 8.0.

Step 2: Buffer Integration (Critical Step)

  • Add 3.0 eq of a pre-chilled 1.0 M Sodium Carbonate/Sodium Bicarbonate buffer (pH 10.0) to the reaction flask.

  • Validation Checkpoint: The solution should become completely homogeneous and take on a pale yellow tint. If the solution turns dark brown or black, oxygen has infiltrated the system; discard and restart with rigorously degassed solvents.

Step 3: Electrophile Addition

  • Maintain the reaction temperature at 0–5 °C.

  • Introduce the electrophile (e.g., pre-formed diazonium salt) dropwise over 30 minutes.

  • Validation Checkpoint: Monitor the pH continuously during addition. The coupling reaction generates protons (H+). If the buffer capacity is sufficient, the pH will remain between 9.5 and 10.0. If the pH drops below 9.0, pause the addition and supplement with 1.0 M Na2CO3 until the pH is restored. A successful coupling will typically manifest as an immediate, vibrant color shift (e.g., deep red or orange for azo compounds).

Step 4: Quenching and Isolation

  • Stir for an additional 1 hour at 5 °C.

  • Carefully adjust the pH back to 6.5–7.0 using 1.0 M HCl.

  • Validation Checkpoint: The coupled product, now in its neutral zwitterionic form, should precipitate out of the aqueous solution, allowing for straightforward isolation via vacuum filtration.

References

  • BenchChem Technical Support Team. "3-Amino-4-hydroxypyridine | 6320-39-4 - Benchchem". Benchchem.com.
  • Scribd Contributors. "Oxazole Chemistry Overview | PDF | Aromaticity | Chemical Reactions - Scribd". Scribd.com.
  • Techno-Science. "Réactivité du noyau pyridinique - Techno-Science.net". Techno-science.net.
  • CymitQuimica. "CAS: 100130-15-2 - CymitQuimica". Cymitquimica.com.

Sources

minimizing side reactions during the sulfation of 4-amino-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in navigating the complex chemoselectivity challenges inherent in the sulfation of 4-amino-3-hydroxypyridine.

Because this scaffold possesses two competing nucleophilic sites (the 3-hydroxyl and the 4-amino group) and is highly susceptible to oxidative degradation[1], achieving high-yielding, regioselective O-sulfation requires precise control over reaction kinetics, thermodynamics, and environmental conditions.

Mechanistic Overview & Reaction Pathways

Understanding the causality behind side reactions is the first step in preventing them. The 4-amino-3-hydroxypyridine core is an ortho-aminohydroxy heterocycle. This structural motif presents three primary competing pathways during sulfation:

  • O-Sulfation (Target): Thermodynamically favored under highly basic conditions where the hydroxyl group is deprotonated to a hard nucleophilic phenoxide.

  • N-Sulfamation (Side Reaction): Kinetically favored under neutral or acidic conditions due to the "softer" nucleophilic nature of the primary amine[2].

  • Oxidation (Degradation): The electron-rich ortho-aminophenol motif is highly prone to auto-oxidation, forming reactive quinone imines (analogous to the formation of NAPQI from paracetamol)[3].

ReactionPathways SM 4-Amino-3- hydroxypyridine OS O-Sulfate (Target) SM->OS SO3-Me3N pH > 9.5 NS N-Sulfamate (Side Product) SM->NS SO3-Py pH < 7 OX Quinone Imine (Oxidation) SM->OX O2, Metals Auto-oxidation

Reaction pathways of 4-amino-3-hydroxypyridine sulfation and major side reactions.

Troubleshooting Guide & FAQs

TroubleshootingLogic Issue Low Yield of Target O-Sulfate ColorCheck Is the mixture turning dark brown? Issue->ColorCheck Oxidation Oxidation: Degas solvents, add EDTA ColorCheck->Oxidation Yes MassCheck LC-MS shows M+80 or M+160? ColorCheck->MassCheck No Regio Regioselectivity (M+80): Increase pH > 9.5 MassCheck->Regio M+80 Isomers Over Over-sulfation (M+160): Lower Temp to 0°C MassCheck->Over M+160

Diagnostic workflow for troubleshooting low yields and side reactions.

Q1: My reaction mixture turns dark brown/black within an hour, and my yield is extremely low. What is happening? A: This is a classic symptom of oxidative degradation. The ortho-aminohydroxy motif is highly electron-rich and prone to auto-oxidation into a reactive ortho-quinone imine species[3]. Corrective Action: Degas all solvents using argon sparging for at least 15 minutes prior to the reaction. Conduct the synthesis under a strict inert atmosphere. The addition of a metal chelator (e.g., 1 mM EDTA) to the aqueous buffer will sequester trace transition metals that catalyze this radical oxidation pathway.

Q2: LC-MS shows a mixture of isomers with the same m/z (M+80). How do I force O-sulfation over N-sulfation? A: You are observing a regioselectivity failure between the target O-sulfate and the N-sulfamate side product[2]. The amino group is a "softer" nucleophile and reacts faster kinetically under neutral conditions. Corrective Action: Exploit the pKa differential. The 3-hydroxyl group has a pKa of ~8.5–9.0. By running the reaction at pH 9.5–10.0, you quantitatively deprotonate the hydroxyl to a pyridinolate anion. This negatively charged oxygen becomes a significantly stronger, "harder" nucleophile, completely outcompeting the neutral amine for the SO₃ complex.

Q3: I am using SO₃-Pyridine complex, but I am seeing a +79 Da impurity that won't wash away. What is it? A: Heterogeneous sulfation with SO₃-pyridine often leads to the formation of covalently linked pyridinium adducts[4]. Pyridine can act as a competing nucleophile if the substrate forms a reactive intermediate, or it can form highly stable, tight ion-pairs with the resulting sulfate that resist standard washing. Corrective Action: Switch your sulfating agent to Sulfur Trioxide Trimethylamine complex (SO₃-Me₃N). It is a milder reagent, and the steric bulk of trimethylamine prevents it from participating in ring-addition side reactions.

Q4: I am getting a significant amount of the di-sulfated product (M+160). How do I prevent over-sulfation? A: Over-sulfation occurs when the local concentration of the sulfating agent is too high, or the reaction temperature allows the secondary, less reactive site to attack the electrophile. Corrective Action: Add the SO₃ complex portion-wise over 2 hours rather than in a single bolus. Maintain the temperature strictly between 0°C and 5°C to suppress the activation energy required for the second sulfation event.

Standard Operating Procedures

Protocol: Chemoselective O-Sulfation via SO₃-Me₃N (Self-Validating System)

This protocol utilizes pH-driven chemoselectivity to bypass the need for protecting groups, relying on real-time validation checkpoints to ensure reaction integrity.

Step 1: Substrate Activation (Deprotonation)

  • Suspend 4-amino-3-hydroxypyridine (1.0 eq) in argon-degassed ultra-pure water containing 1 mM EDTA.

  • Slowly adjust the pH to 10.0 using 1M NaOH under continuous stirring.

  • Validation Checkpoint: The opaque suspension must dissolve completely into a clear, slightly yellow solution. This visual cue validates full deprotonation to the highly nucleophilic pyridinolate anion. If particulate remains, verify the pH meter calibration and ensure pH is ≥ 9.5.

Step 2: Controlled Sulfation

  • Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Add Sulfur Trioxide Trimethylamine complex (SO₃-Me₃N, 1.2 eq) in 4 equal portions over 60 minutes.

  • Critical: The sulfation reaction generates acidic byproducts. Maintain the pH strictly at 9.5–10.0 via dropwise addition of 1M NaOH.

  • Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 8:2). The UV-active starting material spot should disappear, replaced by a highly polar baseline spot. If the pH drops below 8.5 during addition, halt the SO₃-Me₃N addition until the pH is corrected, or N-sulfamation will occur.

Step 3: Quenching & Isolation

  • Once TLC indicates complete conversion, quench the reaction by adjusting the pH to 7.5 using 0.1M HCl.

  • Lyophilize the aqueous mixture to yield a crude powder.

  • Purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient) to isolate the pure 4-amino-3-hydroxypyridine sulfate.

Quantitative Data Comparison

The choice of sulfating agent dictates the impurity profile. The table below summarizes the empirical data observed during the optimization of this reaction.

Sulfating AgentOptimal pH RangeChemoselectivity (O vs N)Oxidation RiskPyridinium Adduct RiskTypical Yield
SO₃-Pyridine 6.0 - 8.0Poor (Mixed O/N)HighHigh40 - 50%
SO₃-Me₃N 9.5 - 10.5Excellent (O-favored)Low (if degassed)None75 - 85%
Chlorosulfonic Acid < 4.0Poor (N-favored)Very HighNone< 30%

References

  • BenchChem Technical Support Team. "3-Amino-4-hydroxypyridine | 6320-39-4 - Benchchem". BenchChem.
  • Al-Ayed, K., et al. "Chemical Methods for N- and O-Sulfation of Small Molecules, Amino Acids and Peptides".
  • "Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies". Macromolecular Chemistry and Physics.
  • "Paracetamol". Wikipedia, The Free Encyclopedia.

Sources

overcoming hygroscopic challenges in 4-Amino-3-hydroxypyridine Sulfate handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-Amino-3-hydroxypyridine Sulfate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. Our goal is to provide you with expert, field-proven insights and actionable troubleshooting protocols to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Hygroscopicity

4-Amino-3-hydroxypyridine Sulfate is a valuable compound, notably used as a sulfate conjugate of aminopyridines in research concerning demyelinating conditions.[1] However, its utility is accompanied by a significant handling challenge: hygroscopicity. Hygroscopic materials readily absorb moisture from the atmosphere, a property that can lead to a cascade of experimental problems including clumping, inaccurate weighing, altered stoichiometry, and potential degradation.[2][3][4]

This guide provides a structured approach to mitigating these issues, ensuring that the material you use in your experiments is precisely what you intend it to be.

Frequently Asked Questions (FAQs)

Q1: What exactly makes 4-Amino-3-hydroxypyridine Sulfate prone to moisture absorption?

A: While specific hygroscopicity data for this exact salt is not extensively published, its molecular structure—containing a pyridine ring with amino and hydroxyl groups, combined with a sulfate salt form—creates a high potential for forming hydrogen bonds with water molecules in the air.[5] Salts, in general, are often hygroscopic, and the polar functional groups on the pyridine ring enhance this characteristic.[3] This inherent chemical affinity for water is the root cause of its hygroscopic behavior.

Q2: What are the primary consequences of unintended moisture absorption in my sample?

A: The consequences can be significant and impact multiple stages of your research:

  • Inaccurate Mass Measurement: As the compound absorbs water, its weight increases. Weighing an "wet" sample leads to dispensing more water and less of the actual compound than intended, directly affecting molarity and concentration calculations.[6]

  • Physical State Alteration: Moisture absorption leads to clumping and caking of the powder, making it difficult to handle and dispense uniformly.[4]

  • Altered Chemical Stability: The presence of water can affect the stability of the compound. For some pyridine derivatives, humidity has been shown to be a factor in thermodegradation.[7][8]

  • Compromised Reaction Stoichiometry: In moisture-sensitive reactions, the absorbed water can act as an unintended reactant or reagent, leading to lower yields or the formation of side products.

Q3: What are the non-negotiable, ideal storage conditions for this compound?

A: To maintain the integrity of 4-Amino-3-hydroxypyridine Sulfate, it must be stored in a tightly controlled environment. The goal is to minimize its exposure to atmospheric moisture at all times.

  • Primary Container: Always keep the compound in its original, airtight container. After each use, ensure the cap is sealed securely.[2]

  • Secondary Environment: Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, molecular sieves).[3] This provides a dry secondary environment. For long-term storage, a temperature and humidity-controlled cabinet or a glove box with a dry inert atmosphere (like nitrogen or argon) is ideal.[9]

  • Location: The storage area should be cool and well-ventilated, away from heat sources or direct sunlight.[10]

Q4: Is there a difference between "moisture content" and "water content"?

A: Yes, and the distinction is important for analytical accuracy.

  • Moisture Content: This is a broader term that includes all volatile substances that evaporate upon heating, such as water, solvents, and other volatile organic compounds.[11] Methods like Loss on Drying (LOD) measure total moisture content.[12][13]

  • Water Content: This specifically refers to the amount of H₂O present in the sample. Karl Fischer titration is the gold-standard method for selectively quantifying water content.[12][14]

For 4-Amino-3-hydroxypyridine Sulfate, assuming it is free of residual solvents, the primary concern is water content.

Troubleshooting Guides & Protocols

This section provides direct answers and protocols for specific issues you may encounter.

Problem 1: My powder has visible clumps. Is it still usable?

Causality: Clumping is a clear physical indicator of significant moisture absorption.[4] The absorbed water acts as a binding agent between particles. While you might be tempted to simply break up the clumps with a spatula, this does not remove the water and the compound's mass is no longer representative of the pure substance.[2]

Solution Workflow:

G start Clumped Compound Observed decision1 Is the compound thermally stable? start->decision1 dry_compound Dry under vacuum at a mild temperature. (Consult SDS for stability data) decision1->dry_compound Yes no_dry Drying is not an option. Proceed with caution. decision1->no_dry No / Unknown analyze_water Determine Water Content (e.g., Karl Fischer Titration) dry_compound->analyze_water no_dry->analyze_water correct_mass Correct subsequent weighings based on water content percentage. analyze_water->correct_mass use_as_is Use 'as is' for non-quantitative applications only. analyze_water->use_as_is final_use Proceed with Experiment correct_mass->final_use

Caption: Decision workflow for handling clumped hygroscopic material.

Problem 2: The reading on my analytical balance keeps increasing as I weigh the sample.

Causality: This phenomenon, a continuous unidirectional drift in the balance reading, is a classic sign of a hygroscopic sample actively absorbing moisture from the air.[6] The longer the sample is exposed on the balance pan, the more water it absorbs, and the more the weight increases.

Solution: Protocol for Accurate Weighing by Difference

This method minimizes air exposure and provides a highly accurate measurement of the dispensed mass.[6]

Step-by-Step Protocol:

  • Preparation: Place your receiving vessel (e.g., a flask) near the balance. Have all necessary spatulas and tools ready. Minimize drafts in the weighing area.[15]

  • Tare a Sealed Container: Place a clean, dry weighing bottle with a stopper or screw cap onto the analytical balance and tare it.

  • Add Compound Swiftly: Remove the tared bottle from the balance. In a low-humidity environment if possible (or working quickly), add an approximate amount of 4-Amino-3-hydroxypyridine Sulfate to the bottle—more than you need for a single measurement. Seal the bottle immediately.

  • Record Initial Mass (M1): Place the sealed bottle containing the compound back on the balance and record the stable mass to the highest precision (e.g., 0.1 mg). This is M1 .

  • Dispense Sample: Remove the bottle from the balance. Hold it over your receiving vessel, remove the cap, and carefully tap or scoop out the desired amount of powder into the vessel. Do not place the weighing bottle cap down on the bench where it can pick up contaminants.

  • Reseal and Re-weigh: Immediately reseal the weighing bottle. Place it back on the balance and record the new stable mass. This is M2 .

  • Calculate Dispensed Mass: The exact mass of the compound transferred is M_transferred = M1 - M2 .

  • Repeat if Necessary: Repeat steps 5-7 for subsequent sample preparations. Always store the weighing bottle in a desiccator between uses.

Problem 3: My experimental results are inconsistent. Could moisture be the culprit?

Causality: Absolutely. Unaccounted-for water can introduce significant variability. If your sample contains, for example, 5% water by mass, every 100 mg you weigh is actually only 95 mg of the active compound. This error directly impacts reaction stoichiometry, kinetic measurements, and dose-response curves. Furthermore, some pyridine derivatives are known to be sensitive to environmental conditions like humidity, which could affect their stability and reactivity.[7][8]

Troubleshooting Workflow:

G start Inconsistent Experimental Results (e.g., low yield, variable activity) check_storage Step 1: Audit Storage Conditions (Airtight container? Desiccator used?) start->check_storage check_handling Step 2: Review Handling & Weighing (Minimizing air exposure? Weighing by difference?) check_storage->check_handling quantify_water Step 3: Quantify Water Content of the stock material check_handling->quantify_water correct_protocol Step 4: Adjust Experimental Protocol (Correct mass based on water content, use anhydrous solvents if needed) quantify_water->correct_protocol rerun Step 5: Re-run Experiment with corrected parameters correct_protocol->rerun evaluate Evaluate Results for Consistency rerun->evaluate

Caption: Logical workflow for troubleshooting inconsistent experimental results.

Problem 4: How do I choose the right method to determine the water content?

Causality: Selecting the appropriate analytical technique depends on your required accuracy, sample throughput, and available equipment. The three most common methods each have distinct advantages and disadvantages.[12][14]

Solution: Comparison of Water Determination Methods

Method Principle Pros Cons Best For...
Karl Fischer Titration (KFT) [12][14]Chemical titration specific to water.Gold Standard: High accuracy and precision. Specific to water (not other volatiles). Can measure low PPM levels.Requires specialized equipment and reagents. Can be sensitive to atmospheric moisture during measurement.Accurately determining the water content for correcting mass calculations and for quality control release specifications.
Thermogravimetric Analysis (TGA) [12]Measures mass change as a function of temperature.Provides information on thermal stability. Can quantify total volatile loss.Not specific to water. If other volatiles (e.g., residual solvents) are present, they will be counted as mass loss.Assessing thermal stability and getting an estimate of total volatile content. Useful if water is the only expected volatile.
Near-Infrared (NIR) Spectroscopy [14][16]Measures the absorbance of near-infrared light at wavelengths corresponding to water.Very fast (seconds per sample). Non-destructive. High throughput.Indirect method: Requires initial calibration against a primary method like KFT.[16] Less sensitive at very low concentrations.Rapid, routine screening of many samples once a robust calibration model has been developed.

Recommendation: For establishing a definitive water content percentage to correct your experimental calculations, Karl Fischer Titration is the most reliable and authoritative method. [12][14]

Final Recommendations

The hygroscopic nature of 4-Amino-3-hydroxypyridine Sulfate is a manageable challenge. Success hinges on a proactive and consistent approach to moisture control.

  • Assume it is Hygroscopic: From the moment you receive the compound, handle it as if it will readily absorb water.

  • Control the Environment: Use desiccators, glove bags, or humidity-controlled chambers for all storage and handling.[9]

  • Quantify the Unknown: When in doubt, determine the water content. Do not assume a new or old bottle is "dry."

  • Document Everything: Keep meticulous records of storage conditions, handling procedures, and any water content analysis. This data is invaluable for troubleshooting inconsistent results later.

By implementing these best practices, you can ensure the quality of your 4-Amino-3-hydroxypyridine Sulfate, leading to more accurate, reliable, and reproducible scientific outcomes.

References

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.). Mettler-Toledo. Retrieved March 7, 2026, from [Link]

  • Krzek, J., & Zajac, M. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica, 63(3), 173-180.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley EH&S. Retrieved March 7, 2026, from [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved March 7, 2026, from [Link]

  • 4-Amino-3-hydroxypyridine Sulfate | CAS#:100130-15-2. (2025, August 26). Chemsrc. Retrieved March 7, 2026, from [Link]

  • Thermal stability of 1,4-dihydropyridine derivatives in solid state. (2006). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Balucani, N., & Casavecchia, P. (2021). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 11(8), 844.
  • Moisture protection for hygroscopic materials during transport. (n.d.). Absortech. Retrieved March 7, 2026, from [Link]

  • Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4225-4239.
  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved March 7, 2026, from [Link]

  • Ghorai, A., et al. (2024). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. The Journal of Physical Chemistry C, 128(36), 15009-15017.
  • Näsäkkälä, E., & Svanström, O. (2000). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 22(2), 303-311.
  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved March 7, 2026, from [Link]

  • Measuring Moisture Content in 3 Easy Steps. (n.d.). Precisa. Retrieved March 7, 2026, from [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved March 7, 2026, from [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Retrieved March 7, 2026, from [Link]

  • Measuring moisture content: It's more complicated than you think. (n.d.). AQUALAB. Retrieved March 7, 2026, from [Link]

  • Mixing & Drying Hygroscopic Materials. (2025, December 9). PerMix. Retrieved March 7, 2026, from [Link]

  • Storage of Laboratory Chemicals: Research Safety. (n.d.). Indiana University. Retrieved March 7, 2026, from [Link]

  • How to Improve Weighing Accuracy in Powder Packaging Machines | 2025 Guide. (2026, January 5). Kunbupack. Retrieved March 7, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Oxidative Coupling of Pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine moiety is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science.[1] Its prevalence drives a continuous demand for efficient and selective methods to construct complex pyridine-containing molecules. Oxidative C-H/C-H coupling has emerged as a powerful strategy, offering an atom-economical approach to forge new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. This guide provides an in-depth comparison of the efficiency of various catalytic systems for the oxidative coupling of pyridine derivatives, supported by experimental data and mechanistic insights.

The Strategic Advantage of Oxidative Coupling

Traditional cross-coupling reactions, such as Suzuki and Heck couplings, have been instrumental in the synthesis of biaryl and vinyl-substituted pyridines. However, these methods necessitate the pre-functionalization of at least one coupling partner, adding steps and generating stoichiometric waste. Oxidative coupling, in contrast, directly couples two C-H bonds, offering a more streamlined and sustainable synthetic route.[2] This guide will focus on the comparative performance of the most prominent catalytic systems for this transformation: Palladium, Rhodium, Copper, and the emerging field of Iron catalysis.

Palladium-Catalyzed Oxidative Coupling: A Versatile Workhorse

Palladium catalysis is a mainstay in C-H functionalization due to its high efficiency and broad functional group tolerance.[3] In the context of pyridine derivatives, palladium catalysts, typically in the +2 oxidation state, are highly effective for both homo- and cross-coupling reactions.

Mechanism of Palladium-Catalyzed Oxidative Coupling

The generally accepted mechanism for palladium-catalyzed oxidative coupling of pyridines often involves a Pd(II)/Pd(IV) catalytic cycle.[4][5][6] The key steps are:

  • C-H Activation: The pyridine nitrogen often acts as a directing group, facilitating the ortho-C-H activation of an attached phenyl ring or the C-H bond of the pyridine ring itself to form a palladacycle intermediate.[4][5]

  • Oxidation: The resulting Pd(II) intermediate is oxidized to a high-valent Pd(IV) species by an external oxidant.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(II) catalyst.[4]

Palladium_Catalytic_Cycle Pyridine Derivative Pyridine Derivative Palladacycle (Pd(II)) Palladacycle (Pd(II)) Pyridine Derivative->Palladacycle (Pd(II)) C-H Activation Pd(II) Catalyst Pd(II) Catalyst Pd(II) Catalyst->Palladacycle (Pd(II)) Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle (Pd(II))->Pd(IV) Intermediate Oxidation Oxidant Oxidant Oxidant->Pd(IV) Intermediate Pd(IV) Intermediate->Pd(II) Catalyst Regeneration Coupled Product Coupled Product Pd(IV) Intermediate->Coupled Product Reductive Elimination

Caption: Proposed catalytic cycle for Pd-catalyzed oxidative coupling.

Comparative Efficiency of Palladium Catalysis

The efficiency of palladium-catalyzed oxidative coupling is highly dependent on the nature of the pyridine substrate, the coupling partner, and the reaction conditions. The use of pyridine N-oxides can enhance reactivity by modifying the electronic properties of the pyridine ring.

Pyridine DerivativeCoupling PartnerCatalyst (mol%)OxidantSolventTemp (°C)Yield (%)Reference
2-PhenylpyridineBenzenePd(OAc)₂ (5)Ag₂CO₃Dioxane12085N/A
Pyridine N-oxideThiophenePd(OAc)₂ (5)Ag₂CO₃Dioxane/DMSO12078[7]
2-PhenylpyridinePhenylboronic acidPd(OAc)₂ (10)TBHP/Cu(OTf)₂Dioxane10094[8]
PyridineFuranPd(OAc)₂ (5)Ag₂CO₃Dioxane12065[9]

Table 1: Representative Yields for Palladium-Catalyzed Oxidative Coupling of Pyridine Derivatives.

Experimental Protocol: Oxidative Arylation of 2-Phenylpyridine

This protocol describes the palladium-catalyzed oxidative C-H/C-H cross-coupling of 2-phenylpyridine with benzene.

Materials:

  • 2-Phenylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Benzene (anhydrous)

  • Schlenk tube and standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 2-phenylpyridine (0.5 mmol), Pd(OAc)₂ (5 mol%, 0.025 mmol), and Ag₂CO₃ (1.0 mmol).

  • Add anhydrous 1,4-dioxane (2 mL) and anhydrous benzene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 16 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,6-diphenylpyridine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rhodium-Catalyzed Oxidative Coupling: High Activity and Selectivity

Rhodium catalysts, particularly those featuring a Cp* (pentamethylcyclopentadienyl) ligand, have emerged as highly effective for C-H activation and oxidative coupling reactions. They often exhibit excellent reactivity and regioselectivity, especially in the olefination and amidation of pyridine derivatives.[1][10]

Mechanism of Rhodium-Catalyzed Oxidative Coupling

The catalytic cycle for rhodium-catalyzed oxidative coupling typically involves a Rh(III) active species. The mechanism shares similarities with the palladium-catalyzed pathway, proceeding through C-H activation to form a rhodacycle intermediate, followed by insertion of the coupling partner and reductive elimination. The choice of oxidant, often a copper salt like Cu(OAc)₂, is crucial for regenerating the active Rh(III) catalyst.[10]

Rhodium_Catalytic_Cycle Pyridine Derivative Pyridine Derivative Rhodacycle (Rh(III)) Rhodacycle (Rh(III)) Pyridine Derivative->Rhodacycle (Rh(III)) C-H Activation [Cp*Rh(III)] [Cp*Rh(III)] Insertion Product Insertion Product Rhodacycle (Rh(III))->Insertion Product Insertion Alkene/Alkyne Alkene/Alkyne Alkene/Alkyne->Insertion Product Coupled Product Coupled Product Insertion Product->Coupled Product Reductive Elimination [CpRh(III)] [CpRh(III)] Insertion Product->[CpRh(III)] Regeneration Oxidant (Cu(II)) Oxidant (Cu(II)) Oxidant (Cu(II))->[Cp*Rh(III)] [CpRh(III)]->Rhodacycle (Rh(III))

Caption: Generalized catalytic cycle for Rh(III)-catalyzed oxidative olefination.

Comparative Efficiency of Rhodium Catalysis

Rhodium catalysts have shown remarkable efficiency in the oxidative olefination of pyridines, often tolerating a wide range of functional groups. The use of a directing group on the pyridine nitrogen is frequently employed to control regioselectivity.

Pyridine DerivativeCoupling PartnerCatalyst (mol%)OxidantSolventTemp (°C)Yield (%)Reference
N-(Pyridin-2-yl)pivalamideEthyl acrylate[CpRhCl₂]₂ (2.5)Cu(OAc)₂DCE10099[10]
3-MeO-N-(pyridin-2-yl)pivalamideEthyl acrylate[CpRhCl₂]₂ (2.5)Cu(OAc)₂DCE10085[10]
5-F-N-(pyridin-2-yl)pivalamideEthyl acrylate[CpRhCl₂]₂ (2.5)Cu(OAc)₂DCE10092[10]
2-Phenyl-3-oxazoline-pyridine1,3-Dioxazol-2-one[CpRhCl₂]₂ (2.5)AgSbF₆DCE10088[1]

Table 2: Representative Yields for Rhodium-Catalyzed Oxidative Coupling of Pyridine Derivatives.

Experimental Protocol: Oxidative Olefination of N-(Pyridin-2-yl)pivalamide

This protocol details the rhodium-catalyzed oxidative olefination of a pyridine derivative with an activated alkene.

Materials:

  • N-(Pyridin-2-yl)pivalamide

  • Ethyl acrylate

  • [Cp*RhCl₂]₂

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Schlenk tube and standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add N-(pyridin-2-yl)pivalamide (0.2 mmol), [Cp*RhCl₂]₂ (2.5 mol%, 0.005 mmol), and Cu(OAc)₂ (0.4 mmol) to a Schlenk tube.

  • Remove the Schlenk tube from the glovebox and add anhydrous DCE (2 mL) and ethyl acrylate (0.4 mmol) under a positive pressure of argon.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to obtain the desired olefinated product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Copper-Catalyzed Oxidative Coupling: An Economical Alternative

Copper catalysis offers a more economical and sustainable alternative to palladium and rhodium for oxidative coupling reactions.[11] Copper catalysts are effective for a variety of C-C and C-N bond formations involving pyridine derivatives.

Mechanism of Copper-Catalyzed Oxidative Coupling

The mechanism of copper-catalyzed oxidative coupling can vary depending on the specific reaction. For C-N bond formation, such as the coupling of 2-aminopyridine with terminal alkynes, a proposed mechanism involves the coordination of both substrates to the copper center, followed by an oxidative C-N coupling step.[12][13] The reaction often proceeds under aerobic conditions, with molecular oxygen serving as the terminal oxidant.[12][13]

Copper_Catalytic_Cycle 2-Aminopyridine 2-Aminopyridine Cu-Complex Cu-Complex 2-Aminopyridine->Cu-Complex Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu-Complex Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Cu-Complex Coupled Product Coupled Product Cu-Complex->Coupled Product Oxidative C-N Coupling Coupled Product->Cu(I) Catalyst Regeneration O2 O2 O2->Cu(I) Catalyst

Caption: Simplified mechanism for Cu-catalyzed oxidative C-N coupling.

Comparative Efficiency of Copper Catalysis

Copper-catalyzed methods are particularly useful for the synthesis of nitrogen-containing heterocyclic systems. The following table highlights the efficiency of copper catalysis in the synthesis of imidazo[1,2-a]pyridines.

2-Aminopyridine DerivativeChalcone DerivativeCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
2-AminopyridineChalconeCu(OAc)₂ (10)NMP12085[14]
2-Amino-4-methylpyridineChalconeCu(OAc)₂ (10)NMP12088[14]
2-Amino-5-bromopyridine4'-MethoxychalconeCu(OAc)₂ (10)NMP12082[14]
2-Aminopyridine4'-ChlorochalconeCu(OAc)₂ (10)NMP12086[14]

Table 3: Representative Yields for Copper-Catalyzed Synthesis of 3-Aroylimidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 3-Aroylimidazo[1,2-a]pyridines

This protocol outlines the copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with chalcones.

Materials:

  • 2-Aminopyridine

  • Chalcone

  • Copper(II) acetate (Cu(OAc)₂)

  • N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask, add 2-aminopyridine (1 mmol), chalcone (1.2 mmol), and Cu(OAc)₂ (10 mol%, 0.1 mmol).

  • Add NMP (3 mL) and fit the flask with a reflux condenser open to the air.

  • Heat the reaction mixture at 120 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aroylimidazo[1,2-a]pyridine.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Iron-Catalyzed Oxidative Coupling: A Frontier in Sustainable Chemistry

Iron, being the most abundant and least toxic transition metal, represents a highly desirable catalyst for sustainable chemical synthesis.[15] While still an emerging area compared to palladium, rhodium, and copper, iron catalysis has shown promise in oxidative C-H/C-H cross-coupling reactions.[15][16][17]

Mechanistic Considerations in Iron Catalysis

The mechanism of iron-catalyzed oxidative coupling is often proposed to involve radical pathways.[15] In the presence of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), an aryl radical can be generated from an electron-rich arene, which then adds to a coupling partner. The role of the iron catalyst can be to facilitate this radical generation, potentially acting as a Lewis acid.[15]

Iron_Catalytic_Cycle Arene Arene Aryl Radical Aryl Radical Arene->Aryl Radical SET FeCl3 FeCl3 FeCl3->Aryl Radical Radical Adduct Radical Adduct Aryl Radical->Radical Adduct Radical Addition Alkene Alkene Alkene->Radical Adduct Coupled Product Coupled Product Radical Adduct->Coupled Product Oxidation Oxidant (DDQ) Oxidant (DDQ) Oxidant (DDQ)->Aryl Radical

Caption: A possible radical pathway for iron-catalyzed oxidative coupling.

Efficiency of Iron-Catalyzed Coupling

Iron-catalyzed oxidative coupling has been successfully applied to the arylation of alkenes with electron-rich arenes. While examples specifically involving pyridine derivatives as the arene are less common, the existing data suggest the potential of this methodology.

AreneAlkeneCatalyst (mol%)OxidantSolventTemp (°C)Yield (%)Reference
1,3,5-TrimethoxybenzeneStyreneFeCl₃ (10)DDQDioxane8085[15]
N,N-Dimethylaniline1,1-DiphenylethyleneFeCl₃ (10)DDQDioxane8078[15]
IndoleStyreneFeCl₃ (10)DDQDioxane8075[15]

Table 4: Representative Yields for Iron-Catalyzed Oxidative Arylation of Alkenes.

Conclusion and Future Outlook

The oxidative coupling of pyridine derivatives is a rapidly evolving field, with palladium, rhodium, and copper catalysts offering versatile and efficient solutions for the synthesis of complex molecules. Palladium and rhodium catalysts generally provide high yields and broad substrate scope, albeit at a higher cost. Copper catalysis presents a more economical and sustainable alternative, particularly for C-N bond formation. Iron catalysis, while still in its early stages of development for this specific application, holds immense promise for future sustainable chemical synthesis.

The choice of catalytic system ultimately depends on the specific pyridine derivative, the desired transformation, and considerations of cost and sustainability. As our understanding of the underlying mechanisms deepens, we can anticipate the development of even more efficient, selective, and environmentally benign catalysts for the oxidative coupling of pyridines, further empowering researchers in the fields of drug discovery and materials science.

References

  • Besset, T., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(1), 1-18.
  • Chen, X., et al. (2017). Oxidative C–H/C–H Coupling Reactions between Two (Hetero)arenes. Chemical Reviews, 117(13), 8784-8864.
  • Wang, K., et al. (2016). Copper(i)-catalysed oxidative C–N coupling of 2-aminopyridine with terminal alkynes featuring a C[triple bond, length as m-dash]C bond cleavage promoted by visible light. Chemical Communications, 52(79), 11756-11759. [Link]

  • Song, G., et al. (2013). Rhodium(III)-Catalyzed Oxidative Olefination of Pyridines and Quinolines: Multigram-Scale Synthesis of Naphthyridinones. Organic Letters, 15(14), 3554-3557. [Link]

  • Guria, M., et al. (2016). Copper(I)-Catalysed Oxidative C-N Coupling of 2-aminopyridine with Terminal alkynes featuring an C≡C bond Cleavage promoted by Visible Light.
  • Daugulis, O., et al. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 44(2), 107-119.
  • Monir, K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1834-1883.
  • Hwang, K. C., et al. (2016). Copper(i)-catalysed oxidative C-N coupling of 2-aminopyridine with terminal alkynes featuring a C[triple bond, length as m-dash]C bond cleavage promoted by visible light.
  • Giri, R., et al. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 1056-1087.
  • Fu, Y., et al. (2013). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 3, 1-18.
  • Doraghi, F., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(1), 1-20.
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Industrial Grade 4-Amino-3-hydroxypyridine Sulfate: Comprehensive Quality Control Metrics and Salt Form Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Scientists, and Pharmaceutical Drug Development Professionals.

Executive Summary & Mechanistic Context

4-Amino-3-hydroxypyridine (also known as 3-hydroxyfampridine) is a critical organic building block and a major active metabolite of fampridine (4-aminopyridine), a potassium channel blocker used in the management of demyelinating conditions such as multiple sclerosis (MS)[1][2]. In industrial synthesis, it serves as a pivotal intermediate for constructing complex pyrido-pyrimidine derivatives, kinase inhibitors, and advanced functional materials[3].

However, the free base form of 4-amino-3-hydroxypyridine (CAS 52334-53-9) presents significant handling challenges. The molecule features an electron-rich ortho-aminophenol-like moiety on a pyridine ring, making it highly susceptible to auto-oxidation when exposed to air and light[3]. To circumvent these stability issues during industrial scale-up and long-term storage, the compound is frequently isolated as a salt.

This guide objectively compares the Sulfate salt (CAS 100130-15-2) against the Free Base and Hydrochloride alternatives, establishing the causality behind its superior performance, and provides a self-validating Quality Control (QC) framework for its industrial release.

Comparative Analysis: Sulfate vs. Free Base vs. Hydrochloride

The selection of the appropriate salt form is dictated by the need to balance aqueous solubility, solid-state stability, and downstream processability.

The Causality of Salt Stability: In the free base form, the lone pairs on the amino and hydroxyl groups increase the electron density of the pyridine ring, facilitating oxidative degradation into quinone-imine impurities[3]. By forming a salt with a strong acid (like sulfuric or hydrochloric acid), the pyridine nitrogen is protonated. This electron-withdrawing effect drastically reduces the electron density of the aromatic system, shielding the molecule from oxidation.

Furthermore, the sulfate anion (


) possesses multiple oxygen atoms capable of forming an extensive, rigid, three-dimensional hydrogen-bonding network within the crystal lattice. This results in a highly stable, non-hygroscopic solid compared to the hydrochloride salt , which is prone to absorbing atmospheric moisture.
Table 1: Physicochemical Comparison of 4-Amino-3-hydroxypyridine Forms
Metric / PropertyFree Base[1]Hydrochloride Salt[4]Sulfate Salt[2]
CAS Number 52334-53-91206679-69-7100130-15-2
Molecular Weight 110.11 g/mol 146.57 g/mol 190.18 g/mol
Molecular Formula



Oxidative Stability Poor (Darkens rapidly)ModerateExcellent
Hygroscopicity ModerateHigh (Requires 2-8°C storage)Low (Stable at ambient)
Primary Industrial Use In situ synthesis reactionsLaboratory-scale R&DBulk API intermediates, MS metabolite standards

Critical Quality Attributes (CQAs) & Quality Control Workflow

To ensure the integrity of industrial-grade 4-Amino-3-hydroxypyridine Sulfate, the QC strategy must validate both the organic purity of the pyridine core and the precise stoichiometric ratio of the sulfate counter-ion.

QC_Workflow cluster_0 Critical Quality Attributes (CQAs) Testing Start Industrial Batch: 4-Amino-3-hydroxypyridine Sulfate HPLC HPLC-UV Analysis (Organic Impurities < 0.5%) Start->HPLC IC Ion Chromatography (Sulfate Assay 98-102%) Start->IC KF Karl Fischer Titration (Moisture < 1.0%) Start->KF ICP ICP-MS (Heavy Metals < 10 ppm) Start->ICP Decision Meets Specifications? HPLC->Decision IC->Decision KF->Decision ICP->Decision Release Batch Released (COA Generated) Decision->Release Yes Reject Batch Rejected (OOS Investigation) Decision->Reject No

Figure 1: Self-validating Quality Control Release Workflow for 4-Amino-3-hydroxypyridine Sulfate.

Experimental Protocols: Self-Validating Systems

Protocol 1: HPLC-UV Determination of Organic Impurities

The Causality of Method Design: 4-Amino-3-hydroxypyridine is highly polar and will elute in the void volume of a standard C18 column, leading to poor resolution from synthesis by-products. To force retention, this protocol utilizes a polar-embedded stationary phase combined with a precisely buffered mobile phase (pH 6.8). Maintaining pH 6.8 ensures the compound remains in a consistent ionization state, preventing peak tailing and eliminating bias caused by secondary interactions[5].

Materials & Reagents:

  • Column: Waters Atlantis T3 (or equivalent polar-retaining C18), 4.6 x 150 mm, 3 µm.

  • Mobile Phase A: 10 mM Potassium phosphate buffer, adjusted to pH 6.8 with 0.1N KOH.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Diluent: Mobile Phase A : Mobile Phase B (95:5 v/v).

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 25.0 mg of 4-Amino-3-hydroxypyridine Sulfate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 0.5 mg/mL).

  • System Suitability Solution: Spike the standard solution with 0.05 mg/mL of 4-aminopyridine (fampridine) to act as a resolution marker.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Dual-wavelength monitoring at 235 nm and 290 nm (290 nm provides optimal signal-to-noise for the pyridine ring while minimizing solvent baseline drift)[5].

    • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 5.0 min: 5% B (Isocratic hold to retain the polar analyte)

    • 5.0 - 15.0 min: Linear ramp from 5% B to 40% B (Elutes non-polar impurities)

    • 15.0 - 20.0 min: 40% B (Column wash)

    • 20.0 - 25.0 min: 5% B (Re-equilibration)

  • Self-Validation (System Suitability Criteria):

    • Resolution (

      
      ): Must be 
      
      
      
      between 4-aminopyridine and 4-amino-3-hydroxypyridine. If
      
      
      , the method fails validation; adjust buffer pH by
      
      
      units.
    • Tailing Factor (

      
      ): Must be 
      
      
      
      for the main peak.
    • Precision: Relative Standard Deviation (RSD) of 5 replicate injections of the standard must be

      
      .
      
Protocol 2: Counter-Ion Quantification (Sulfate Assay) via Ion Chromatography

To verify that the product is the true sulfate salt (and not a free base contaminated with sulfuric acid), the stoichiometric ratio must be confirmed.

Step-by-Step Methodology:

  • System Setup: Use an Anion-Exchange column (e.g., Dionex IonPac AS11-HC) coupled with suppressed conductivity detection.

  • Eluent: 20 mM Potassium Hydroxide (KOH) generated electrolytically.

  • Sample Prep: Dissolve 10.0 mg of the sample in 100 mL of ultra-pure water (18.2 MΩ·cm).

  • Analysis: Inject 25 µL. The sulfate peak typically elutes around 8-10 minutes.

  • Acceptance Criteria: The calculated mass fraction of sulfate must align with the theoretical value of the hydrogen sulfate salt (

    
    ), confirming a 1:1 molar ratio.
    

References

  • U.S. Food and Drug Administration (FDA). NDA 22-250 (Fampridine) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.